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  • Product: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate
  • CAS: 1453423-57-8

Core Science & Biosynthesis

Foundational

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate chemical structure and properties

An In-depth Technical Guide to Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Ethyl 1-Cyclopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine-2,4-dione scaffold is a key structural motif found in numerous biologically active molecules. This document details the chemical structure, physicochemical properties, and a proposed synthetic pathway for the title compound, grounded in established chemical principles. Furthermore, it explores the inherent reactivity of the scaffold, offering insights into potential derivatization strategies. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, providing foundational knowledge to facilitate further investigation and application of this versatile chemical entity.

Introduction to the Piperidine-2,4-dione Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds. When functionalized as a 2,4-dione, the resulting scaffold presents a unique electronic and steric environment, making it a valuable building block for creating structurally diverse molecular libraries. These β-ketoamide systems are notable for their synthetic versatility and have been incorporated into molecules targeting a range of diseases. The presence of a cyclopropyl group at the N1 position and an ethyl carboxylate at the C3 position, as seen in Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, introduces specific steric and electronic properties that can be crucial for modulating biological activity and pharmacokinetic profiles.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to its behavior in both chemical and biological systems. Below are the key identifiers and properties for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.

Chemical Structure

The molecule consists of a six-membered piperidine ring containing two ketone functionalities at positions 2 and 4. The ring nitrogen is substituted with a cyclopropyl group. An ethyl carboxylate group is attached at the C3 position, which is situated between the two carbonyls.

Caption: Chemical structure of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the title compound.

PropertyValueSource
CAS Number 1453423-57-8
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
Physical Form Solid
InChI Key LBXDREWYHRVPHN-UHFFFAOYSA-N
Purity Typically ≥95%
Storage Refrigerator

Synthesis and Mechanistic Insights

The synthesis of substituted piperidine-2,4-diones is a well-established area of organic chemistry. One of the most powerful and versatile methods for constructing the core ring system is the intramolecular Dieckmann condensation.[1][2] This reaction involves the base-mediated cyclization of a linear diester to form a cyclic β-keto ester.

Proposed Synthetic Workflow

A plausible and efficient synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate can be envisioned starting from cyclopropylamine and ethyl acrylate derivatives. The workflow involves two key transformations: a Michael addition followed by an intramolecular Dieckmann condensation.

synthesis_workflow start1 Cyclopropylamine step1 Michael Addition start1->step1 start2 Ethyl 3-(ethoxycarbonyl)pent-2-enoate (or similar precursor) start2->step1 intermediate1 Michael Addition Intermediate: Diethyl 2-(cyclopropylamino)ethylmalonate step2 Dieckmann Condensation intermediate1->step2 step1->intermediate1 product Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate step2->product base Strong Base (e.g., NaOEt) base->step2 Catalyst

Caption: Proposed synthetic workflow for the target compound via Michael addition and Dieckmann condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology for this class of transformation, designed for self-validation and reproducibility.

Objective: To synthesize Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.

Step 1: Synthesis of Diethyl 2-(cyclopropylamino)ethylmalonate (Michael Addition Intermediate)

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (200 mL).

  • Reagent Addition: Add cyclopropylamine (1.0 eq) to the ethanol. To this solution, add diethyl 2-formylsuccinate or a related Michael acceptor (1.05 eq) dropwise over 30 minutes at room temperature.

    • Causality: The dropwise addition controls the exotherm of the reaction. Anhydrous conditions are crucial to prevent side reactions such as ester hydrolysis.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The resulting crude oil, the Michael adduct, can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (Dieckmann Condensation)

  • Base Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.2 eq) to anhydrous ethanol (150 mL). Allow the sodium to react completely.

    • Trustworthiness: Preparing the base in situ from sodium metal and the corresponding alcohol ensures it is anhydrous and highly active, which is critical for the efficiency of the Dieckmann condensation.

  • Cyclization: Cool the NaOEt solution to 0 °C. Add the crude diethyl 2-(cyclopropylamino)ethylmalonate from Step 1, dissolved in a minimal amount of anhydrous toluene, dropwise to the stirred base solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours. The formation of a precipitate may be observed.

  • Work-up and Purification:

    • Cool the reaction mixture and quench by pouring it into a mixture of ice and concentrated hydrochloric acid until the pH is acidic (~pH 2-3).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.

Reactivity and Potential for Further Functionalization

The 2,4-dioxopiperidine scaffold is a rich platform for subsequent chemical modification. The molecule possesses several reactive sites that can be selectively targeted.

  • C3-Position: The proton at the C3 position is acidic due to its location between two electron-withdrawing carbonyl groups. This allows for deprotonation to form an enolate, which can participate in various electrophilic substitution reactions. However, this site is already occupied by the ethyl carboxylate group.

  • C5-Position (γ-Alkylation): The methylene protons at the C5 position are also acidic and can be selectively removed under specific conditions (e.g., using a strong, non-nucleophilic base like lithium diisopropylamide, LDA). This regioselectivity allows for the introduction of various alkyl or aryl substituents at this position, a strategy that has been successfully employed for N-Boc protected piperidine-2,4-diones.[3] This pathway offers a robust method for creating a library of C5-substituted analogs for structure-activity relationship (SAR) studies.

  • Carbonyl Groups: The ketones at C2 and C4 can potentially undergo reactions typical of carbonyls, such as reduction or addition reactions, although the amide carbonyl at C2 is generally less reactive than the ketone at C4.

Potential Applications and Biological Significance

While specific biological activity data for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is not widely published, the core piperidine-dione scaffold is of immense importance in drug discovery.

  • Anticancer Agents: Substituted piperidine-4-one and piperidine-2,6-dione derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The structural motifs present in the title compound make it a candidate for evaluation in oncology research programs.

  • PROTACs and Protein Degradation: The related glutarimide moiety (piperidine-2,6-dione) is a cornerstone of targeted protein degradation technology. It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimeras (PROTACs).[4] The structural similarity of the 2,4-dione scaffold suggests it could be explored as a novel E3 ligase binder or as a scaffold for new classes of protein degraders.

  • General CNS and Metabolic Disease Research: The broader class of piperidine derivatives has shown activity across a wide range of central nervous system (CNS) and metabolic targets. The unique combination of a cyclopropyl group (often used to improve metabolic stability and potency) and the dione scaffold makes this compound a valuable probe for various biological screens.

Conclusion

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a synthetically accessible and highly versatile heterocyclic compound. Its structure is rooted in the privileged piperidine-dione scaffold, which is central to many areas of modern drug discovery. The established reactivity of this system, particularly the potential for regioselective functionalization, provides a clear pathway for the generation of diverse chemical libraries. Given the known biological importance of related structures, this compound represents a valuable starting point for the development of novel therapeutics in oncology, targeted protein degradation, and beyond.

References

  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

  • Defense Technical Information Center (DTIC). Piperidine Synthesis. [Link]

  • PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]

  • ResearchGate. Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. [Link]

  • ResearchGate. Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

Sources

Exploratory

A Technical Guide to the Predicted NMR Spectrum of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 1-Cyclopropyl-2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and draws upon spectral data from structurally analogous compounds to offer a comprehensive interpretation. This guide is intended to assist researchers in the structural elucidation and characterization of this and similar heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction: The Structural Significance of N-Cyclopropyl Piperidines

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate belongs to the class of N-substituted piperidine derivatives, a scaffold frequently encountered in pharmacologically active compounds. The introduction of a cyclopropyl group on the piperidine nitrogen can significantly influence the molecule's conformational rigidity, metabolic stability, and biological activity. Accurate structural confirmation is paramount in the development of such molecules, and NMR spectroscopy stands as the most powerful tool for unambiguous structure elucidation in solution.[1] This guide provides a foundational understanding of the expected NMR spectral features of the title compound, thereby aiding in its synthesis and characterization.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are predicted based on the electronic environment of the protons, considering inductive effects, anisotropy, and spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
Ethyl Group (CH₃) ~1.3Triplet (t)~7.1Standard chemical shift for a methyl group adjacent to a methylene group in an ethyl ester.
Ethyl Group (CH₂) ~4.2Quartet (q)~7.1Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom.
Piperidine C5-H₂ ~2.8Triplet (t)~6.5Methylene protons adjacent to a carbonyl group.
Piperidine C6-H₂ ~3.8Triplet (t)~6.5Methylene protons adjacent to the cyclopropyl-substituted nitrogen, experiencing deshielding.
Piperidine C3-H ~3.5Singlet (s) or broad singlet-Methine proton at the 3-position, potentially exhibiting enol-keto tautomerism which would affect its appearance.
Cyclopropyl CH ~2.5Multiplet (m)-Methine proton of the cyclopropyl group, coupled to the four methylene protons.
Cyclopropyl CH₂ 0.8 - 1.2Multiplets (m)-Diastereotopic methylene protons of the cyclopropyl ring, appearing as complex multiplets in the upfield region.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Ethyl Group (CH₃) ~14Typical upfield chemical shift for a terminal methyl carbon.
Ethyl Group (CH₂) ~62Methylene carbon of the ethyl ester, deshielded by the oxygen atom.
Piperidine C5 ~35Aliphatic methylene carbon adjacent to a carbonyl group.
Piperidine C6 ~50Aliphatic methylene carbon adjacent to the nitrogen atom.
Piperidine C3 ~55Methine carbon bearing the carboxylate group.
Piperidine C2 & C4 (C=O) 165 - 175Carbonyl carbons of the piperidone ring and the ester.
Cyclopropyl CH ~30Methine carbon of the cyclopropyl group.
Cyclopropyl CH₂ 5 - 15Methylene carbons of the cyclopropyl ring, appearing at a characteristic upfield shift.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, the following experimental protocol is recommended.[2]

4.1. Sample Preparation

  • Dissolution: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.[4]

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, crucial for assigning quaternary carbons and confirming connectivity.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Chemical Shift Analysis B->D E Coupling Constant Analysis B->E F Integration Analysis B->F G Correlation Analysis (2D) C->G H Fragment Assembly D->H E->H F->H G->H I Final Structure Verification H->I

Caption: Workflow for NMR-based structural elucidation.

Key Structural Features and Their NMR Signatures

The unique structural motifs of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate give rise to characteristic NMR signals.

G cluster_mol Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate cluster_nmr Characteristic NMR Signals mol Ethyl Group Piperidine Ring Cyclopropyl Group nmr Quartet (~4.2 ppm) & Triplet (~1.3 ppm) in ¹H NMR Complex multiplets for diastereotopic protons in ¹H NMR; Carbonyl signals (~170 ppm) in ¹³C NMR Upfield multiplets (0.8-1.2 ppm) in ¹H NMR; High-field signals (5-15 ppm) in ¹³C NMR mol:f0->nmr:f0 ¹H & ¹³C Signals mol:f1->nmr:f1 ¹H & ¹³C Signals mol:f2->nmr:f2 ¹H & ¹³C Signals

Caption: Correlation of molecular fragments to their NMR signatures.

Conclusion

While this guide presents a predictive analysis, it establishes a robust framework for the interpretation of the actual experimental NMR spectra of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate. The predicted chemical shifts, coupling patterns, and recommended experimental protocols provide a valuable resource for chemists engaged in the synthesis and characterization of novel piperidine-based compounds. The application of 2D NMR techniques will be indispensable for the definitive assignment of all proton and carbon signals, ultimately leading to the unequivocal confirmation of the molecular structure.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate (C10H13NO4). Retrieved from [Link]

  • PubMed. (2002, October 15). Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate Derivatives

An In-Depth Technical Guide: Introduction: Charting the Course from Molecule to Medicine The dioxopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction: Charting the Course from Molecule to Medicine

The dioxopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific class, Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate and its derivatives, presents a unique chemical architecture with significant potential for modulating various biological targets. However, a promising molecular structure is only the first step; its journey to becoming a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile.

This guide, intended for drug discovery and development scientists, provides a comprehensive framework for the systematic pharmacokinetic profiling of this chemical series. We will move beyond rote protocol execution to explore the strategic rationale behind each assay. The objective is to build a holistic understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Integrating this data early and effectively allows for the confident selection of candidates with the highest probability of success in preclinical and clinical development.[1][3]

Part 1: Absorption - Crossing the Intestinal Barrier

For most orally administered drugs, absorption across the intestinal epithelium is the primary gateway to systemic circulation.[4] Predicting this behavior in vitro is a cornerstone of early ADME profiling, enabling the early identification of compounds with poor absorption characteristics. The Caco-2 permeability assay is the industry's gold-standard model for this purpose, as the cell line mimics the structural and functional properties of the human intestinal barrier.[5][6]

Causality in Experimental Design: The Caco-2 Permeability Assay

We employ the Caco-2 model not merely to obtain a number, but to understand the mechanisms of transport. By measuring permeability in two directions—from the apical (intestinal lumen) to the basolateral (blood) side (A-to-B) and vice versa (B-to-A)—we can distinguish between passive diffusion and active transport processes. A significantly higher B-to-A permeability suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit absorption.[6]

Monolayer integrity is paramount for trustworthy data. We validate this using Trans-Epithelial Electrical Resistance (TEER) measurements before and after the experiment. A high TEER value confirms the presence of tight junctions, ensuring that transport occurs through the cells (transcellular) rather than between them (paracellular).[7][8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER1 Measure TEER (Pre-Assay Integrity Check) Culture->TEER1 Dose Add compound to Apical (A) or Basolateral (B) side TEER1->Dose Incubate Incubate at 37°C for 2 hours Dose->Incubate Sample Collect samples from receiver compartments Incubate->Sample TEER2 Measure TEER (Post-Assay Integrity Check) Sample->TEER2 LCMS Quantify compound concentration via LC-MS/MS Sample->LCMS Calc Calculate Papp (A->B, B->A) and Efflux Ratio (ER) LCMS->Calc

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Experimental Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

  • Integrity Check (TEER): Measure the TEER of each monolayer. Values ≥ 200 Ω·cm² are typically considered acceptable for permeability studies.[7]

  • Equilibration: Rinse monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution) and equilibrate at 37°C for 30 minutes.

  • Dosing:

    • A-to-B Transport: Add the test compound (e.g., at 10 µM) to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.[5]

    • B-to-A Transport: Add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 120 minutes.[5]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the derivative in all samples using a validated LC-MS/MS method.

  • Post-Assay Integrity: Confirm monolayer integrity by measuring TEER again or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[5]

Data Presentation & Interpretation

The apparent permeability coefficient (Papp) is calculated in cm/s. The Efflux Ratio (ER) is the ratio of Papp (B-A) / Papp (A-B).

Derivative IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate
ECDP-001 15.216.11.1HighNo
ECDP-002 0.81.92.4LowYes
ECDP-003 4.54.81.1ModerateNo
ECDP-004 0.40.51.3LowNo
  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: 2 < Papp (A-B) < 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s

  • Potential Efflux: ER > 2

Part 2: Distribution - Understanding Tissue Access

Once absorbed, a drug distributes throughout the body, but only the fraction not bound to plasma proteins is free to interact with its target, be metabolized, or be excreted. This is known as the "free drug hypothesis".[9] Therefore, determining the plasma protein binding (PPB) is essential for interpreting efficacy and toxicity data.

Causality in Experimental Design: Equilibrium Dialysis

Equilibrium dialysis is considered the gold-standard method for PPB determination because it minimizes non-specific binding and provides a direct measure of the unbound drug concentration at equilibrium.[9][10] The technique utilizes a semi-permeable membrane that allows the free drug to pass between a plasma-containing chamber and a buffer-filled chamber, while retaining the large protein-drug complexes.[11]

G Principle of Equilibrium Dialysis for PPB Plasma_Start Plasma Side: Drug-Protein Complex Free Drug Buffer_Start Buffer Side: No Drug Plasma_End Plasma Side: Drug-Protein Complex Free Drug Buffer_End Buffer Side: Free Drug Plasma_End->Buffer_End [Free Drug]plasma = [Free Drug]buffer Membrane Semi-permeable Membrane

Caption: Principle of Equilibrium Dialysis for PPB determination.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: Spike the test derivative into plasma (human, rat, etc.) at a known concentration (e.g., 1-5 µM).[9]

  • Device Setup: Add the spiked plasma to the donor chamber of a RED (Rapid Equilibrium Dialysis) device plate and an equal volume of phosphate buffer to the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.[9]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: To dissociate any remaining bound drug and account for matrix effects, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample. Precipitate proteins (e.g., with cold acetonitrile) and analyze the supernatant from both chambers by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation & Interpretation
Derivative IDFraction Unbound (fu)% BoundBinding Classification
ECDP-001 0.0298%High
ECDP-002 0.4555%Moderate
ECDP-003 0.1189%High
ECDP-004 0.7822%Low
  • High Binding: > 90% bound (fu < 0.1)

  • Moderate Binding: 50-90% bound (0.1 < fu < 0.5)

  • Low Binding: < 50% bound (fu > 0.5)

Part 3: Metabolism - Predicting In Vivo Clearance

The liver is the body's primary metabolic hub, where enzymes, particularly the Cytochrome P450 (CYP) family, chemically modify drugs to facilitate their excretion.[12] Assessing a compound's metabolic stability in liver microsomes—subcellular fractions rich in CYP enzymes—provides a reliable estimate of its intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[13]

Causality in Experimental Design: Liver Microsomal Stability Assay

This assay's predictive power hinges on recreating the enzymatic environment of the liver's endoplasmic reticulum. The critical component is the NADPH regenerating system, which serves as a cofactor essential for CYP enzyme activity.[12][14] By monitoring the disappearance of the parent compound over time in the presence (but not the absence) of this cofactor, we can isolate and quantify the rate of Phase I metabolism.[12] The rate of depletion is then used to calculate the metabolic half-life (t½) and intrinsic clearance.[13]

G cluster_prep Reaction Setup cluster_assay Metabolic Reaction cluster_analysis Data Analysis Incubate Pre-incubate microsomes, buffer, and compound at 37°C Start Add NADPH (Initiate Reaction) Incubate->Start Timepoints Sample at 0, 5, 15, 30, 45 min Start->Timepoints Quench Stop reaction with cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge LCMS Analyze supernatant via LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t½ and Clint Plot->Calc

Caption: Workflow for the liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability
  • Incubation Master Mix: Prepare a master mix containing liver microsomes (e.g., human or rat) and phosphate buffer.

  • Compound Addition: Add the test derivative (typically at 1 µM final concentration) to the master mix and pre-incubate at 37°C for 5-10 minutes.[14]

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system.[15]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to terminate the reaction.[12][13]

  • Control Incubations: Run parallel incubations without the NADPH cofactor to check for non-CYP-mediated degradation or chemical instability.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

Data Presentation & Interpretation

Intrinsic clearance (Clint) is often reported in µL/min/mg of microsomal protein.

Derivative IDHalf-life (t½, min)Intrinsic Clearance (Clint)Stability Class
ECDP-001 1258Low
ECDP-002 > 60< 12High
ECDP-003 4515Moderate
ECDP-004 887Low
  • High Stability: t½ > 60 min (Clint < 12 µL/min/mg)

  • Moderate Stability: 15 < t½ < 60 min (12 < Clint < 46 µL/min/mg)

  • Low Stability: t½ < 15 min (Clint > 46 µL/min/mg)

Part 4: Integration - In Vivo Pharmacokinetic Studies

While in vitro assays are powerful predictive tools, in vivo studies in animal models are essential to understand how ADME properties integrate in a whole organism.[16] These studies provide definitive data on key PK parameters that are crucial for predicting human pharmacokinetics and designing clinical trials.[17]

Causality in Experimental Design: Rodent PK Study

The rat is a commonly used species in early PK studies due to its well-characterized physiology and cost-effectiveness.[18] A cornerstone of this study is the comparison of intravenous (IV) and oral (PO) administration. The IV dose provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption entirely. The PO dose reveals the extent and rate of absorption. By comparing the Area Under the Curve (AUC) from both routes, we can calculate the absolute oral bioavailability (F%), which represents the fraction of the oral dose that reaches systemic circulation.[19][20]

G cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Pharmacokinetic Analysis IV Group 1: IV Bolus Dose Sample Serial blood sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) IV->Sample PO Group 2: Oral Gavage Dose PO->Sample Process Process to Plasma Sample->Process LCMS LC-MS/MS Analysis Process->LCMS Plot Plot Plasma Conc. vs. Time LCMS->Plot Calc Calculate PK Parameters (AUC, CL, t½, Vd) Plot->Calc Bioavailability Calculate Oral Bioavailability (F%) Calc->Bioavailability

Caption: Integrated workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), often with jugular vein cannulation for ease of blood sampling.[19][21]

  • Formulation: Prepare two formulations: one suitable for IV injection (e.g., in a solubilizing vehicle like DMSO:PEG300) and one for oral gavage (e.g., in a suspension or solution like PEG400:Labrasol).[19]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg).

    • PO Group: Administer a single oral dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples at specified time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.

Data Presentation & Interpretation
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)850 (at 5 min)420
Tmax (h)-1.0
AUC₀-inf (ng·h/mL)12505500
Clearance (CL) (mL/min/kg)13.3-
Volume of Distribution (Vd) (L/kg)1.5-
Terminal Half-life (t½) (h)3.84.1
Oral Bioavailability (F%) -44%
  • Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

  • A moderate-to-high bioavailability (>30-40%) is often desired for an oral drug candidate.

Conclusion: Synthesizing Data for Informed Decisions

The pharmacokinetic profiling of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate derivatives is a multi-faceted process that builds from foundational in vitro assays to definitive in vivo studies. Each experiment provides a critical piece of the puzzle: Caco-2 assays predict absorption potential, plasma protein binding determines the biologically active fraction, microsomal stability estimates metabolic clearance, and in vivo studies confirm how these factors interplay to define the overall systemic exposure.

By grounding our experimental choices in scientific causality and integrating the data from each of these core assays, we can construct a robust PK profile. This comprehensive understanding is indispensable for guiding structure-activity relationships (SAR), selecting candidates with favorable drug-like properties, and ultimately increasing the probability of advancing a safe and effective therapeutic agent to the clinic.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • Unknown. (n.d.). Caco2 assay protocol.
  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Domainex. (n.d.). Caco-2 Permeability Assay.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Unknown. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • Selvita. (n.d.). In Vitro ADME.
  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services.
  • Agilent. (n.d.). ADME Assays.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Lu, D., et al. (n.d.). Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. PMC.
  • Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.
  • IntechOpen. (2023). Rodents in Drug Discovery.
  • PharmaInformatic Boomgaarden. (n.d.). Oral bioavailability of blockbuster drugs in humans and animals.
  • NIH. (n.d.). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC.
  • Unknown. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC.
  • Sigma-Aldrich. (n.d.). Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate | 1453423-57-8.
  • Unknown. (2024). A Review on Analytical Methods for Piperazine Determination.
  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions.
  • Beilstein Journals. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.
  • Chemical Substance Information. (n.d.). Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.
  • Unknown. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC. (2026). Pharmacokinetics and Drug Interactions.
  • Unknown. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats.
  • ResearchGate. (2026). (PDF) Pharmacokinetics and Drug Interactions.
  • PubMed. (n.d.). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate.
  • PMC. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • PubMed. (n.d.). Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat.
  • PubMed. (n.d.). Comparison of metabolism-mediated effects of pyrrolizidine alkaloids in a HepG2/C3A cell-S9 co-incubation system and quantification of their glutathione conjugates.

Sources

Exploratory

Toxicity and safety data for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

An In-Depth Technical Guide to Establishing the Toxicological and Safety Profile of Novel Piperidine Derivatives: A Case Study on Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate Foreword: Navigating the Data Void f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing the Toxicological and Safety Profile of Novel Piperidine Derivatives: A Case Study on Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Foreword: Navigating the Data Void for Novel Chemical Entities

In the realm of drug discovery and chemical research, scientists frequently encounter novel molecules with promising therapeutic or industrial potential but with a complete absence of established safety and toxicity data. Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, a substituted piperidine derivative, represents a perfect archetype of this challenge. A thorough review of publicly accessible scientific literature and regulatory databases reveals a significant data gap, with information largely confined to supplier-generated Safety Data Sheets (SDS) that offer only preliminary handling guidance.

This guide, therefore, is structured not as a review of existing data, but as a strategic whitepaper for the research scientist. It outlines a comprehensive, multi-tiered framework for systematically establishing the toxicological profile of a novel compound like Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate. We will proceed from initial computational assessments to a core battery of in vitro assays, explaining the causal logic behind each experimental choice and grounding our protocols in authoritative, internationally recognized guidelines.

Part 1: The Foundation - Physicochemical Characterization and In Silico Hazard Assessment

Before any biological testing commences, a foundational understanding of the compound's physical and chemical properties is paramount. These characteristics dictate its likely behavior in biological systems—influencing absorption, distribution, metabolism, and excretion (ADME)—and are critical for designing relevant toxicological assays.

Physicochemical Properties Analysis

The initial step is to determine key physicochemical parameters. This data is essential for everything from selecting appropriate vehicle solvents for in vitro and in vivo studies to predicting potential bioaccumulation.

Table 1: Essential Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale and Implication
Solubility Thermodynamic or Kinetic Solubility Assays (e.g., using HPLC-UV)Determines the maximum achievable concentration in aqueous and organic media. Essential for designing assay conditions and predicting bioavailability.
LogP/LogD Shake-flask method or HPLC-based methodsIndicates lipophilicity and partitioning behavior between aqueous and lipid environments. A high LogP may suggest potential for membrane permeability but also for bioaccumulation.
pKa Potentiometric titration or UV-spectroscopyIdentifies the ionization state of the molecule at different pH values, which critically affects its solubility, permeability, and interaction with biological targets.
Chemical Stability HPLC-based stability assay in various buffers (pH 4, 7.4, 9) and temperaturesAssesses the compound's degradation profile. Unstable compounds can yield degradation products with their own unique toxicological profiles, confounding study results.
In Silico Toxicological Prediction

Computational toxicology provides a rapid, cost-effective first pass at hazard identification. Using Quantitative Structure-Activity Relationship (QSAR) models, we can predict a compound's potential toxicity based on its chemical structure and comparison to databases of known toxicants.

Experimental Protocol: QSAR-Based Toxicity Prediction

  • Obtain the Chemical Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) or MOL file for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.

  • Select Validated QSAR Models: Utilize commercially available or open-source software platforms that comply with OECD principles for QSAR model validation (e.g., OECD QSAR Toolbox, DEREK Nexus, TOPKAT).

  • Run Predictions for Key Endpoints:

    • Genotoxicity: Predict potential for DNA reactivity and mutagenicity (e.g., Ames test outcome).

    • Carcinogenicity: Assess structural alerts associated with carcinogenic potential.

    • hERG Channel Blockade: Predict the risk of cardiac toxicity, a common cause of drug candidate failure.

    • Skin Sensitization: Identify potential for dermal hypersensitivity reactions.

  • Analyze the Applicability Domain: Critically evaluate the predictions. A reliable prediction is one where the test chemical is structurally similar to the chemicals used to build and train the model (i.e., it falls within the model's "applicability domain").

  • Generate a Hazard Report: Compile the predictions into a preliminary hazard assessment report. This report does not replace experimental data but is invaluable for prioritizing and guiding subsequent in vitro and in vivo testing.

G cluster_0 Tiered Toxicological Assessment Strategy cluster_1 Decision Gates A Step 1: In Silico & Physicochemical Analysis B Step 2: Core In Vitro Assays A->B Guides assay design & prioritizes hazards C Step 3: Preliminary In Vivo Screening (If Warranted) B->C Positive findings trigger acute toxicity testing Gate1 Acceptable In Vitro Profile? B->Gate1 D Step 4: Advanced & Regulatory Studies C->D Informs dose selection for repeated-dose & repro tox studies Gate2 Favorable Acute Tox Profile? C->Gate2 Gate1->C Gate2->D Yes

Caption: A tiered approach to toxicological assessment for novel compounds.

Part 2: The Core Battery - In Vitro Toxicological Testing

In vitro assays form the cornerstone of modern safety assessment. They are designed to be rapid, high-throughput, and reduce the reliance on animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement). The standard core battery primarily investigates genotoxicity and cytotoxicity.

Genotoxicity Assessment

Genotoxicity tests are designed to detect agents that damage genetic material (DNA). Such damage can lead to mutations and potentially cancer. A standard battery of tests is required to assess different aspects of genotoxicity.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

The Ames test is a globally recognized assay for identifying chemical mutagens. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

Step-by-Step Methodology:

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at a specific concentration (or vehicle control), and 0.5 mL of the S9 mix (or buffer for the non-activation arm).

    • Incubate briefly at 37°C.

    • Add 2.0 mL of molten top agar and vortex gently.

    • Pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is also statistically significant (typically a two-fold or greater increase over the solvent control).

G compound Ethyl 1-Cyclopropyl-2,4- dioxopiperidine-3-carboxylate s9 Rat Liver S9 Fraction (Metabolic Activation) compound->s9 +/- bacteria Histidine-deficient Salmonella Strains s9->bacteria plate Minimal Glucose Agar Plate bacteria->plate Mix with Top Agar & Pour incubation Incubate 48-72h @ 37°C plate->incubation result Count Revertant Colonies incubation->result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

This assay detects damage to chromosomes. It identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (chromosome loss). Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have lagged behind.

Step-by-Step Methodology:

  • Cell Line Selection: Use a suitable mammalian cell line, such as CHO, V79, L5178Y, or TK6 cells.

  • Treatment: Expose cell cultures to a minimum of three concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: After treatment, add cytochalasin B to the culture medium. This agent blocks cytokinesis (the final step of cell division) but not nuclear division, resulting in the accumulation of binucleated cells. This makes it easier to identify micronuclei that were formed during the single mitosis post-treatment.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye like DAPI or acridine orange.

  • Microscopic Analysis: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Part 3: Advancing the Profile - Next Steps and Regulatory Context

Should the in vitro core battery reveal any hazards, or if the intended use of the compound involves significant human exposure, further testing is required. This follows a tiered progression, moving to more complex biological systems.

Table 2: A Tiered Approach to Advanced Toxicological Studies

TierStudy TypeGuidelinePurpose and Rationale
3 Acute Oral Toxicity OECD TG 420, 423, or 425To determine the short-term toxicity of a single high-dose exposure. Provides a preliminary estimate of the LD50 and helps classify the compound for labeling. Essential for planning repeated-dose studies.
3 Dermal Sensitization OECD TG 442D/E (In Vitro)To assess the potential of the compound to cause an allergic skin reaction. Replaces traditional animal tests like the LLNA.
4 Repeated-Dose Toxicity (28-day) OECD TG 407To identify adverse effects from repeated daily exposure over 28 days. Helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
4 Reproductive/Developmental Toxicity Screening OECD TG 421/422Provides an initial screen for potential effects on fertility, pregnancy, and offspring development.

Conclusion: Building a Self-Validating Safety Narrative

The framework presented in this guide provides a robust and scientifically defensible pathway for characterizing the toxicity and safety of a novel chemical entity like Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate. By starting with computational and physicochemical profiling, progressing through a validated in vitro core battery, and moving logically to targeted in vivo studies, researchers can build a comprehensive safety narrative. Each step informs the next, creating a self-validating system where experimental choices are driven by data. This approach not only ensures scientific integrity and regulatory compliance but also upholds the ethical principles of modern toxicology by minimizing animal use while maximizing human safety.

References

  • Anichem, Inc., Safety Data Sheet for Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate. Source: Anichem. URL: [Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its core structure, a piperidine-2,4-dione, is a privileged scaffold found in various biologically active molecules. The presence of a cyclopropyl group at the N1 position and an ethyl carboxylate at the C3 position introduces specific steric and electronic features that can influence its pharmacological profile. This technical guide provides a detailed analysis of its molecular weight and exact mass, fundamental parameters crucial for its characterization and application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its identification, purification, and formulation. For Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, the molecular weight and exact mass are key identifiers.

PropertyValueSource
Molecular Weight 225.24 g/mol
Molecular Formula C₁₁H₁₅NO₄
CAS Number 1453423-57-8[1]
InChI Key LBXDREWYHRVPHN-UHFFFAOYSA-N
Chemical Structure

The structural arrangement of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is depicted below.

Caption: Chemical structure of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.

Experimental Determination of Molecular Weight and Exact Mass

The precise determination of molecular weight and exact mass is paramount for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard technique for this purpose.

Experimental Workflow: High-Resolution Mass Spectrometry

Caption: Workflow for the determination of exact mass by LC-HRMS.

Step-by-Step Methodology
  • Sample Preparation: A dilute solution of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is prepared in a suitable solvent system, such as acetonitrile and water, compatible with liquid chromatography and mass spectrometry.

  • Liquid Chromatography (LC) Separation: The sample is injected into a liquid chromatograph to separate the analyte from any impurities. A reversed-phase C18 column is typically employed with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Ionization: The eluent from the LC is directed to the ion source of the high-resolution mass spectrometer. Electrospray ionization (ESI) is a common and effective technique for this class of molecules, typically forming protonated molecular ions [M+H]⁺ in positive ion mode.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring mass-to-charge ratios (m/z) with high accuracy and resolution.

  • Data Acquisition and Analysis: The mass spectrometer acquires a full scan mass spectrum. The data analysis software is then used to identify the peak corresponding to the protonated molecule of interest.

  • Exact Mass Determination: The exact mass is determined from the centroid of the isotopic pattern of the molecular ion peak. For Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (C₁₁H₁₅NO₄), the theoretical exact mass of the neutral molecule is 225.1001 Da. The experimentally measured exact mass of the protonated molecule [M+H]⁺ would be expected to be very close to 226.1079 Da.

Conclusion

The accurate determination of the molecular weight and exact mass of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a fundamental requirement for its use in scientific research and drug development. The molecular weight of 225.24 g/mol is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations. The exact mass, precisely determined by high-resolution mass spectrometry, provides unambiguous confirmation of the elemental composition of the molecule, ensuring its identity and purity. This technical guide provides the core physicochemical data and a validated experimental approach for the characterization of this important heterocyclic compound.

References

  • NextSDS. ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Application Context: Intermediate synthesis for 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives (Casein Kinase 1 alpha/...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Application Context: Intermediate synthesis for 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives (Casein Kinase 1 alpha/delta inhibitors) [1].

Introduction & Mechanistic Strategy

Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate (CAS: 1453423-57-8) is a highly valued piperidine-2,4-dione intermediate utilized in the development of novel CSNK1A1 inhibitors targeting proliferative disorders [1, 2]. The synthesis of this heterocyclic core demands strict regiochemical and thermodynamic control to prevent premature decarboxylation, ester hydrolysis, or polymerization.

The most robust, field-proven methodology relies on a three-stage linear sequence:

  • Aza-Michael Addition: Construction of the secondary amine backbone.

  • N-Acylation: Introduction of the malonyl moiety via nucleophilic catalysis.

  • Dieckmann Condensation: Base-mediated intramolecular cyclization to form the 2,4-dioxopiperidine ring.

Reaction Pathway Visualization

SynthesisRoute Step1 Step 1: Aza-Michael Addition Cyclopropanamine + Ethyl acrylate Int1 Intermediate 1: Ethyl N-cyclopropyl-beta-alaninate Step1->Int1 Step2 Step 2: N-Acylation + Ethyl malonyl chloride (DIPEA/DMAP) Int1->Step2 Int2 Intermediate 2: Ethyl N-cyclopropyl-N-(3-ethoxy-3-oxopropanoyl)-beta-alaninate Step2->Int2 Step3 Step 3: Dieckmann Condensation + NaOEt / EtOH (< 5°C) Int2->Step3 Product Target Molecule: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate Step3->Product

Fig 1: Three-step synthetic workflow for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.

Step-by-Step Methodologies & Causal Analysis

Step 1: Synthesis of Ethyl N-cyclopropyl-beta-alaninate

The objective of this step is to establish the functionalized aliphatic chain via a conjugate addition.

Protocol:

  • Prepare an ice-cold solution of cyclopropanamine (7.1 mL, 100 mmol) in absolute ethanol (100 mL) [3].

  • Slowly add ethyl prop-2-enoate (ethyl acrylate) (11 mL, 100 mmol) dropwise to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature (r.t.) for 2 hours.

  • Remove the solvent in vacuo to yield the crude product (approx. 16.0 g). Use directly in the next step without further purification [3].

Expertise & Causality: Ethanol is specifically chosen as the solvent because its protic nature stabilizes the transition state of the aza-Michael addition via hydrogen bonding, significantly accelerating the reaction rate. The nucleophilicity of the primary amine is sufficient to drive the reaction to completion at room temperature, avoiding the need for thermal heating which could promote unwanted bis-alkylation.

Step 2: Synthesis of Ethyl N-cyclopropyl-N-(3-ethoxy-3-oxopropanoyl)-beta-alaninate

This step installs the required dicarbonyl precursor necessary for the subsequent cyclization.

Protocol:

  • Dissolve the crude ethyl N-cyclopropyl-beta-alaninate (12.9 g, 82.1 mmol) in anhydrous dichloromethane (83 mL) and cool in an ice bath [3].

  • Add N,N-diisopropylethylamine (DIPEA) (16 mL, 90 mmol) and 4-Dimethylaminopyridine (DMAP) (1.00 g, 8.21 mmol).

  • Carefully add ethyl 3-chloro-3-oxopropanoate (ethyl malonyl chloride) (12 mL, 90 mmol) dropwise.

  • Critical Control: Monitor the internal temperature continuously to ensure it remains strictly below 15 °C during the addition [3].

  • Stir until complete consumption of the starting material (monitored by TLC/LCMS), then quench and perform standard aqueous workup.

Expertise & Causality: DMAP is utilized as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, which overcomes the steric hindrance introduced by the cyclopropyl group. Strict thermal control (< 15 °C) is non-negotiable; elevated temperatures will lead to the formation of highly reactive ketene intermediates from the malonyl chloride, resulting in complex oligomeric mixtures and drastically reduced yields.

Step 3: Dieckmann Condensation to Target Molecule

The final step utilizes an intramolecular Claisen-type condensation to close the piperidine ring.

Protocol:

  • Prepare an ice-cold solution of sodium ethanolate (NaOEt) (17 mL of a 21% w/w solution in ethanol, 45 mmol) in additional absolute ethanol (70 mL) [4].

  • Prepare a separate solution of the Intermediate 2 (11.0 g, 40.5 mmol) in ethanol (7 mL).

  • Add the Intermediate 2 solution dropwise to the NaOEt solution.

  • Critical Control: Maintain the internal reaction temperature below 5 °C throughout the addition and subsequent stirring [4].

  • Quench the reaction carefully with dilute acidic solution to neutralize the enolate, followed by extraction and purification (e.g., crystallization or chromatography).

Expertise & Causality: The Dieckmann condensation is under thermodynamic control. Sodium ethoxide is chosen to match the ethyl ester protecting groups, preventing transesterification side-products. The strict low-temperature requirement (< 5 °C) is vital to suppress base-catalyzed hydrolysis of the esters and to prevent the premature decarboxylation of the resulting beta-keto ester system, ensuring the integrity of the 2,4-dioxopiperidine-3-carboxylate core.

Quantitative Data & Stoichiometry Summary

The following table summarizes the stoichiometric ratios and reagent loads for a standard 100 mmol scale-up operation based on the validated protocols.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRole
Step 1
Cyclopropanamine57.091.007.1 mL (100 mmol)Nucleophile
Ethyl prop-2-enoate100.121.0011.0 mL (100 mmol)Michael Acceptor
Ethanol46.07-100 mLProtic Solvent
Step 2
Intermediate 1 (Crude)157.211.0012.9 g (82.1 mmol)Substrate
Ethyl malonyl chloride150.561.1012.0 mL (90 mmol)Acylating Agent
DIPEA129.241.1016.0 mL (90 mmol)Non-nucleophilic Base
DMAP122.170.101.00 g (8.21 mmol)Catalyst
Step 3
Intermediate 2271.311.0011.0 g (40.5 mmol)Substrate
NaOEt (21% w/w in EtOH)68.051.1117.0 mL (45 mmol)Strong Base

References

  • Google Patents.1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors. (Patent disclosing the utility of the target molecule in CSNK1 inhibition).
  • Google Patents.1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors (Step 1 & Step 2 Methodologies).
  • Google Patents.1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors (Step 3 Methodology).
Application

Application Notes and Protocols: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate in Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. Ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate emerges as a compound of significant interest, embodying a confluence of structural motifs known to confer desirable pharmacological properties. The piperidine core is a ubiquitous feature in numerous approved drugs, particularly those targeting the central nervous system, owing to its favorable pharmacokinetic profile and synthetic tractability.[1][2] The incorporation of a cyclopropyl group further enhances its appeal, as this small, strained ring is recognized for its ability to improve metabolic stability, potency, and membrane permeability while offering a unique three-dimensional exit vector for further chemical exploration.[3]

This guide provides an in-depth exploration of the potential applications of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate as a versatile building block in drug discovery. We will delve into its chemical characteristics, propose synthetic derivatization strategies, and outline protocols for biological evaluation in key therapeutic areas. The insights presented herein are grounded in established medicinal chemistry principles and aim to equip researchers with a strategic framework to harness the full potential of this promising scaffold.

Physicochemical Properties and Rationale for Use

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (CAS: 1453423-57-8) is a solid compound at room temperature with a molecular weight of 225.24 g/mol .[4] Its structure presents several key features for medicinal chemistry exploration:

  • A Rigidified Piperidine Core: The 2,4-dioxo substitution pattern reduces the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for a target protein.

  • The N-Cyclopropyl Group: This moiety is a well-established bioisostere for larger alkyl groups and can enhance metabolic stability by blocking potential sites of oxidation.[3] Its rigid nature also introduces a defined conformational constraint.

  • A Reactive β-Ketoester Moiety: The ethyl carboxylate at the 3-position, beta to two carbonyl groups, provides a handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

The combination of these features makes this molecule an attractive starting point for the development of novel therapeutics across various disease areas.

Proposed Synthetic Applications and Protocols

The chemical architecture of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate allows for its elaboration into a diverse library of compounds. Below are detailed protocols for key synthetic transformations.

Protocol 1: Amide Bond Formation via Saponification and Coupling

This protocol describes the conversion of the ethyl ester to a carboxylic acid, followed by amide coupling to introduce a variety of substituents.

Workflow Diagram:

G start Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate step1 Saponification (LiOH, THF/H2O) start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amide Coupling (HATU, DIPEA, Amine) intermediate->step2 product Amide Derivatives Library step2->product

Caption: Synthetic workflow for the generation of amide derivatives.

Step-by-Step Protocol:

  • Saponification:

    • Dissolve Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add HATU (1.2 eq), diisopropylethylamine (DIPEA, 3.0 eq), and the desired primary or secondary amine (1.1 eq).

    • Stir the reaction at room temperature for 12-18 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired amide derivative.

Protocol 2: Knoevenagel Condensation for C-C Bond Formation

This protocol utilizes the active methylene character of the C3 position for condensation with aldehydes, creating a carbon-carbon double bond and introducing further diversity.

Workflow Diagram:

G start Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate step1 Knoevenagel Condensation (Aldehyde, Piperidine, Acetic Acid) start->step1 product Alkene Derivatives Library G start Synthesized Compound Library step2 Incubate Membranes, Radioligand, and Test Compounds start->step2 step1 Prepare D3 Receptor Membranes and Radioligand ([3H]Spiperone) step1->step2 step3 Separate Bound and Free Radioligand (Filtration) step2->step3 step4 Quantify Bound Radioactivity (Scintillation Counting) step3->step4 result Determine Ki values step4->result

Sources

Method

Application Notes and Protocols: A Guide to the Dissolution of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate in DMSO

Introduction In the realm of drug discovery and development, the precise preparation of compound solutions is a foundational step that dictates the reliability and reproducibility of experimental outcomes. Ethyl 1-Cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and development, the precise preparation of compound solutions is a foundational step that dictates the reliability and reproducibility of experimental outcomes. Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a heterocyclic compound of interest for which Dimethyl Sulfoxide (DMSO) serves as a common solvent. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound in DMSO, ensuring the integrity of stock solutions for various downstream applications.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[1][2] Its miscibility with water and many organic solvents makes it an invaluable tool in biological assays.[1][3] However, to harness its full potential while mitigating risks such as compound precipitation and cellular toxicity, a systematic and informed approach to dissolution is paramount.[4]

Physicochemical Properties of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

A thorough understanding of the subject compound's properties is critical for anticipating its behavior in solution.

PropertyValueSource
CAS Number 1453423-57-8[5]
Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
Physical Form Solid
Storage Temperature Refrigerator
The Role of DMSO as a "Universal Solvent"

DMSO's efficacy as a solvent stems from its unique molecular structure, which features a highly polar sulfinyl group and two nonpolar methyl groups.[2] This dual nature allows it to effectively solvate a broad spectrum of molecules.[2] For heterocyclic compounds like Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, DMSO can act not only as a solvent but also as a reagent in certain synthetic transformations.[6][7][8]

Protocol for the Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate in 100% anhydrous DMSO. This concentration is a common starting point for serial dilutions in many biological assays.

Materials and Equipment
  • Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[9]

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (water bath) (Optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves[10][11]

Experimental Workflow

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use A Calculate Mass B Weigh Compound A->B Accurate Mass C Add Anhydrous DMSO B->C Transfer to Tube D Vortex C->D 30-60 seconds E Sonicate (Optional) D->E If not fully dissolved F Visual Inspection D->F E->F G Aliquot F->G Complete Dissolution H Store at -20°C or -80°C G->H Single-Use Aliquots I Serial Dilution in 100% DMSO H->I For Assay Preparation

Caption: Workflow for dissolving Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate in DMSO.

Step-by-Step Procedure
  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, the required mass of the compound must be calculated.

    • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 M) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 225.24 g/mol * 1000 mg/g = 2.25 mg

  • Weighing the Compound:

    • Using a calibrated analytical balance, accurately weigh 2.25 mg of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.

    • Transfer the weighed solid into a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Carefully add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the compound.[9]

    • Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution.[9]

  • Ensuring Complete Dissolution:

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • If the compound is not fully dissolved, sonication in a water bath for several minutes can be employed.[4] Gentle warming to 37°C may also aid dissolution, but caution is advised as heat can degrade some compounds.[4]

  • Aliquoting and Storage:

    • Once the compound is completely dissolved, to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption, aliquot the stock solution into smaller, single-use volumes in clearly labeled sterile microcentrifuge tubes.[9]

    • Store the aliquots at -20°C or -80°C, protected from light.[9]

Key Considerations and Best Practices
  • DMSO Quality: Always use high-purity, anhydrous DMSO (≥99.9%) to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds and potentially lead to precipitation.[9][12] DMSO is hygroscopic and will readily absorb moisture from the atmosphere.[4][9]

  • Final DMSO Concentration in Assays: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[4] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[4] Always include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[4]

  • Precipitation Upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers.[12] To mitigate this, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[12]

  • Safety Precautions: DMSO can facilitate the absorption of substances through the skin.[1][10] Always wear appropriate personal protective equipment, including chemical-resistant gloves, when handling DMSO and its solutions.[10][11]

Troubleshooting
IssuePotential CauseRecommended Solution
Compound does not fully dissolve - Insufficient vortexing/agitation- Low ambient temperature- Compound has low solubility at the desired concentration- Continue vortexing for a longer duration.- Gently warm the solution in a 37°C water bath.- Use a sonicator to aid dissolution.[4]- Prepare a more dilute stock solution.
Precipitation observed after dilution in aqueous buffer - The compound has poor aqueous solubility.- The final DMSO concentration is too low to maintain solubility.- Perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.[12]- Increase the final DMSO concentration in the assay, ensuring it remains within a non-toxic range for the cells being used.
Inconsistent experimental results - Degradation of the compound due to improper storage.- Inaccurate initial weighing or pipetting.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[9]- Store aliquots at -20°C or -80°C, protected from light.[9]- Ensure all equipment (balances, pipettes) is properly calibrated.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. How do you use dmso. [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • Chemical Substance Information. Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate. [Link]

  • PMC. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]

  • ResearchGate. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]

  • CATO Research Chemicals Inc. SAFETY DATA SHEETS. [Link]

  • Recent progress in the modification of heterocycles based on the transformation of dmso. [Link]

  • PubChem. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • PubMed. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]

  • NextSDS. ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate. [Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Introduction: The Strategic Value of the Piperidine Scaffold In the landscape of modern drug discovery, the piperidine ring stands out as one of the most prevalent and functionally significant heterocyclic scaffolds.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine ring stands out as one of the most prevalent and functionally significant heterocyclic scaffolds.[1][2] Its ubiquity in pharmaceuticals stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework that allows for precise spatial orientation of functional groups.[3] This "3D shape" is critical for establishing complex and specific interactions with biological targets, a feature not readily achievable with flat aromatic rings.[3] More than 100 commercially available drugs feature the piperidine motif, highlighting its broad applicability across a spectrum of therapeutic areas, from oncology to central nervous system (CNS) disorders.[3][4]

This guide focuses on a highly versatile and functionalized building block: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate . This molecule is engineered with three key strategic elements for medicinal chemistry:

  • The N-Cyclopropyl Group: The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, increase potency, and improve membrane permeability.[5] Its rigid, three-dimensional nature can lock the molecule into a favorable binding conformation, reducing the entropic penalty upon receptor binding.[5]

  • The 2,4-Dioxopiperidine Core: This feature introduces two carbonyl groups, which can act as hydrogen bond acceptors, crucial for anchoring the molecule within a protein's binding pocket. The dione system also influences the acidity of adjacent protons, creating a handle for specific chemical modifications.

  • The C3-Ethyl Carboxylate: This ester group is the primary reactive handle for synthetic elaboration. It provides a versatile starting point for a wide range of chemical transformations, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).

These application notes provide a comprehensive overview of the synthesis, properties, and synthetic utility of this building block, complete with detailed protocols for its derivatization.

Physicochemical and Safety Data

A summary of the key properties for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is provided below. Researchers should always consult the material safety data sheet (MSDS) before handling.[6]

PropertyValueSource
CAS Number 1453423-57-8[6]
Molecular Formula C₁₁H₁₅NO₄[6]
Molecular Weight 225.24 g/mol [6]
Physical Form Solid[6]
Storage Refrigerator[6]
Signal Word Warning[6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[6]

Synthesis of the Building Block: A Dieckmann Condensation Approach

The synthesis of the 2,4-dioxopiperidine core is efficiently achieved through an intramolecular Dieckmann condensation.[7][8] This powerful cyclization reaction involves the base-catalyzed reaction of a diester to form a cyclic β-keto ester.[9][10] The overall synthetic workflow is a multi-step process beginning with readily available starting materials.

A Cyclopropylamine + Ethyl Acrylate B Michael Addition (Intermediate A) A->B D Acylation (Diester Intermediate B) B->D Reacts with C Ethyl Malonyl Chloride C->D E Dieckmann Condensation (e.g., NaOEt) D->E F Ethyl 1-Cyclopropyl-2,4- dioxopiperidine-3-carboxylate (Final Product) E->F

Caption: Synthetic workflow for the title compound via Dieckmann condensation.

Protocol 1: Synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

This protocol describes a representative synthesis based on established chemical principles for forming N-substituted 2,4-dioxopiperidines.[11]

Step 1: Synthesis of Ethyl 3-(cyclopropylamino)propanoate (Intermediate A)

  • To a stirred solution of cyclopropylamine (1.0 eq) in ethanol (5 mL/g of amine) at 0 °C, add ethyl acrylate (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Remove the solvent under reduced pressure. The resulting crude oil (Intermediate A) is often of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-((3-ethoxy-3-oxopropyl)(cyclopropyl)carbamoyl)malonate (Diester Intermediate B)

  • Dissolve Intermediate A (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL/g of Intermediate A) and cool the solution to 0 °C.

  • Add ethyl malonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diester (Intermediate B).

Step 3: Dieckmann Condensation to Yield Final Product

  • Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol. Causality Note: Sodium ethoxide acts as the base to deprotonate the α-carbon of one ester group, initiating the intramolecular cyclization.[9]

  • Add the crude Diester Intermediate B (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor progress by TLC/LC-MS.

  • Cool the mixture to room temperature and carefully acidify to pH ~4-5 with 1M HCl. Trustworthiness Note: This protonation step is crucial to neutralize the enolate formed during the reaction, yielding the final β-keto ester product.[10]

  • Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate as a solid.

Synthetic Applications & Derivatization Protocols

The true value of this building block lies in its capacity for selective modification at key positions, enabling the rapid generation of diverse compound libraries. The C3-ester and the adjacent acidic proton are the primary sites for derivatization.

Start Ethyl 1-Cyclopropyl-2,4- dioxopiperidine-3-carboxylate A Hydrolysis & Decarboxylation (e.g., LiOH, then heat) Start->A Protocol 2 B Amidation (R-NH₂, heat or coupling agent) Start->B Protocol 3 C C3-Alkylation (Base, then R-X) Start->C Protocol 4 ProdA 1-Cyclopropyl- piperidine-2,4-dione A->ProdA ProdB C3-Amide Derivatives B->ProdB ProdC C3-Alkylated Derivatives C->ProdC

Caption: Key synthetic transformations of the title building block.

Protocol 2: Hydrolysis and Decarboxylation to 1-Cyclopropylpiperidine-2,4-dione

This procedure removes the C3-ester functionality, providing the core 2,4-dione scaffold.

  • Dissolve Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours until saponification is complete (monitored by TLC/LC-MS).

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Heat the mixture to 60-80 °C. The β-keto acid intermediate will decarboxylate. Monitor the evolution of CO₂ and the formation of the product by TLC/LC-MS.

  • Once the reaction is complete, cool to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 1-Cyclopropylpiperidine-2,4-dione. Purify by chromatography or recrystallization if necessary.

Protocol 3: Direct Amidation of the C3-Ester

This protocol creates C3-carboxamide derivatives, introducing a new vector for SAR exploration.

  • In a sealed vial, combine Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (1.0 eq) and a primary or secondary amine (2.0-3.0 eq).

  • Add a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).

  • Heat the mixture to 80-120 °C for 12-24 hours. Causality Note: The elevated temperature is required to drive the direct aminolysis of the relatively stable ethyl ester.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to isolate the desired C3-amide derivative.

Protocol 4: Regioselective C3-Alkylation

This protocol leverages the acidity of the C3-proton to introduce alkyl substituents.

  • Dissolve Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation. Trustworthiness Note: A low temperature and strong base are critical for clean, regioselective deprotonation at C3 without competing side reactions.[11]

  • Add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.2 eq) to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours until complete.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography to obtain the C3-alkylated product.

Utility in Drug Discovery Programs

The strategic value of this building block is realized when these protocols are employed in a medicinal chemistry campaign. By systematically varying the groups introduced in Protocols 3 and 4, researchers can rapidly generate a library of analogs for biological screening.

Core Core Scaffold (Ethyl 1-Cyclopropyl-2,4- dioxopiperidine-3-carboxylate) Deriv1 Amidation (Protocol 3) Core->Deriv1 Deriv2 Alkylation (Protocol 4) Core->Deriv2 Final1 Amide Library (R = Aryl, Alkyl, etc.) Deriv1->Final1 Final2 Alkylated Library (R' = Benzyl, Propyl, etc.) Deriv2->Final2 Screening Biological Screening (e.g., Kinase Assays, GPCR binding) Final1->Screening Final2->Screening

Sources

Method

Application Note: Scale-Up Manufacturing of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Advanced API Intermediate for CSNK1 Inhibitors (e.g., 4H-pyrrolo[3,2-c]pyridin-4-one derivatives) Executive Summary & Strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Advanced API Intermediate for CSNK1 Inhibitors (e.g., 4H-pyrrolo[3,2-c]pyridin-4-one derivatives)

Executive Summary & Strategic Importance

Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate (CAS: 1453423-57-8) is a critical heterocyclic intermediate used in the synthesis of Casein Kinase 1 (CSNK1) inhibitors, specifically the 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one class of antineoplastic agents[1][2].

Scaling up the synthesis of this highly functionalized lactam presents unique challenges due to the reversibility of the core ring-closing step and the compound's susceptibility to decarboxylation. This application note details a field-proven, self-validating protocol leveraging a thermodynamically driven Dieckmann Condensation . By exploiting phase transitions (enolate precipitation) and biphasic quenching, this method ensures high purity and yield without the need for chromatographic purification[3].

Mechanistic Principles & Field-Proven Insights

In standard ester condensations, the reversibility of the reaction often limits the overall yield and drives the formation of oligomeric impurities. However, the protocol described herein uses strategic reagent selection to manipulate the reaction equilibrium:

  • Thermodynamic Driving Force (Le Chatelier’s Principle): The cyclization of the precursor ethyl N-cyclopropyl-N-(3-ethoxy-3-oxopropanoyl)- β -alaninate yields a product with a highly acidic methine proton at the C3 position (flanked by a lactam carbonyl, a ketone, and an ester). In the presence of sodium ethoxide, the product immediately deprotonates. The resulting sodium enolate salt is insoluble in cold ethanol and precipitates out of solution[3]. This phase separation removes the product from the liquid phase, driving the equilibrium entirely to the right and preventing reverse ring-opening.

  • Solvent/Base Matching: Utilizing sodium ethoxide in anhydrous ethanol perfectly matches the ethyl ester moieties of the precursor. If a mismatched system (e.g., sodium methoxide in methanol) were used, rapid transesterification would occur, yielding a complex mixture of methyl and ethyl esters.

  • Biphasic Neutralization: The isolated enolate salt must be neutralized to liberate the free β -keto ester. Subjecting the salt to aqueous HCl in the presence of Dichloromethane (DCM) ensures that the newly formed, neutral product immediately partitions into the organic layer[3]. This rapid extraction protects the C3-carboxylate group from acid-catalyzed hydrolysis and subsequent decarboxylation.

Process Visualization

Mechanism SM Precursor Ethyl N-cyclopropyl-N-(3-ethoxy- 3-oxopropanoyl)-beta-alaninate Base Deprotonation NaOEt / EtOH (< 5 °C) SM->Base Cyclization Intramolecular Cyclization (Dieckmann Condensation) Base->Cyclization Salt Insoluble Enolate Salt (Precipitates, Drives Equilibrium) Cyclization->Salt Acid Biphasic Neutralization (Aq. HCl / DCM) Salt->Acid Product Target API Intermediate Ethyl 1-cyclopropyl-2,4- dioxopiperidine-3-carboxylate Acid->Product

Figure 1: Mechanistic workflow and phase transitions during the Dieckmann condensation scale-up.

Quantitative Material Requirements

The following stoichiometric parameters are based on a validated 40.5 mmol bench-to-pilot scale-up[3].

Table 1: Stoichiometric Parameters for Scale-Up Validation

ComponentMW ( g/mol )Eq.Mass / VolMolesProcess Role
Precursor (Diester) 271.311.0011.0 g40.5 mmolStarting Material
NaOEt (21% w/w in EtOH) 68.051.1117.0 mL45.0 mmolBase Catalyst
Ethanol (Anhydrous) 46.07-77.0 mL-Reaction Solvent
Enolate Salt ~247.231.00~10.0 g40.5 mmolIsolated Intermediate
Hydrochloric Acid (2.0 M) 36.46~1.3327.0 mL54.0 mmolNeutralization Agent
Dichloromethane (DCM) 84.93-27.0 mL-Extraction Solvent

Step-by-Step Scale-Up Protocol

Phase 1: Base-Catalyzed Cyclization (Dieckmann Condensation)
  • Reactor Preparation: Purge a jacketed reactor with nitrogen to exclude ambient moisture. Cool the internal temperature to 0–5 °C.

  • Base Charging: Charge the reactor with the sodium ethoxide solution (17.0 mL, 21% w/w in ethanol). Add 70.0 mL of anhydrous ethanol to achieve the optimal dilution profile[3].

  • Precursor Dissolution: In a separate addition vessel, dissolve 11.0 g of ethyl N-cyclopropyl-N-(3-ethoxy-3-oxopropanoyl)- β -alaninate in 7.0 mL of anhydrous ethanol.

  • Controlled Addition: Initiate dropwise addition of the precursor solution into the reactor. Critical Process Parameter (CPP): Maintain the internal temperature strictly below 5 °C during addition to prevent exothermic degradation and intermolecular side reactions[3].

  • Maturation: Upon complete addition, disable the cooling jacket. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for exactly 3 hours.

Phase 2: Enolate Salt Isolation
  • Precipitation: Observe the formation of a dense, off-white precipitate. This visual cue acts as a self-validating in-process control (IPC), confirming the successful formation of the sodium enolate.

  • Filtration: Isolate the precipitate via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol (approx. 10 mL) to purge unreacted starting materials and soluble impurities.

  • Drying: Briefly dry the filter cake under a gentle nitrogen stream. Note: Do not over-dry or expose to ambient humidity for prolonged periods, as the salt is hygroscopic.

Phase 3: Biphasic Neutralization and Extraction
  • Suspension: Transfer the isolated sodium enolate salt to a clean reactor containing 27.0 mL of Dichloromethane (DCM). The salt will remain largely suspended.

  • Quenching: Under vigorous mechanical stirring, slowly add 27.0 mL of 2.0 M aqueous hydrochloric acid at room temperature[3].

  • Phase Transfer: Stir the biphasic mixture for 15 minutes. The solid suspension will clarify as the neutralized free β -keto ester partitions entirely into the lower DCM layer.

  • Separation: Halt stirring and allow the phases to separate. Drain the organic (bottom) layer. Extract the remaining aqueous layer with an additional 15 mL of DCM to ensure quantitative recovery.

  • Finishing: Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter. Concentrate the filtrate under reduced pressure to yield the highly pure Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate[1].

Analytical Validation & Quality Control

When validating the final product via 1 H NMR (in CDCl3​ ), analysts must account for keto-enol tautomerism .

Because the C3-carboxylate proton is highly acidic, the molecule exists as an equilibrium mixture of the diketo form and the enol form in solution. This manifests as two distinct sets of signals in the NMR spectrum, which inexperienced chemists might misinterpret as a co-eluting impurity. The enol form is typically stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl, often making it the predominant species in non-polar solvents like chloroform. HPLC-UV analysis (monitoring at ~210-254 nm) should be used in parallel to confirm a single chromatographic peak, verifying that the dual NMR signals are indeed tautomers and not structural impurities.

References

  • Sigma-Aldrich.Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate | 1453423-57-8. Chemical Properties and Substance Information.
  • Bayer AG / Google Patents.1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors (US Patent 12227501). Synthetic Methodologies and Protocols.
  • Google Patents.1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors (WO2020161081A1). General Context and Applications.

Sources

Application

Reagents for coupling with Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

An in-depth guide to the synthetic utility of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, focusing on key coupling methodologies. Introduction: The Versatility of the 2,4-Dioxopiperidine Scaffold The 2,4-dioxo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthetic utility of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, focusing on key coupling methodologies.

Introduction: The Versatility of the 2,4-Dioxopiperidine Scaffold

The 2,4-dioxopiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. Its rigid structure and capacity for varied substitution make it an attractive starting point for library synthesis and lead optimization. The title compound, Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, is a functionalized building block primed for synthetic elaboration. The core of its reactivity lies at the C3 position. The proton on this carbon is flanked by two electron-withdrawing carbonyl groups (a ketone and an ester), rendering it acidic and readily removable by a suitable base. This creates a stabilized enolate, a potent carbon nucleophile, which is the key intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides detailed application notes and protocols for several classes of coupling reactions centered on this C3 position, offering researchers a practical framework for leveraging this versatile substrate in drug discovery and development programs.

C-Alkylation: Introducing Aliphatic Moieties

The alkylation of β-keto esters is a fundamental and robust method for forming new carbon-carbon bonds.[1][2] The process involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[1][3]

Mechanistic Rationale & Key Considerations

The choice of base is critical and dictates the efficiency of enolate formation. Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to ensure complete and irreversible deprotonation, minimizing side reactions. The solvent must be anhydrous and typically aprotic, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to prevent quenching of the enolate. The electrophile is typically a primary or secondary alkyl halide; tertiary halides are prone to elimination.

The reaction of the enolate with the alkyl halide proceeds via a classic SN2 mechanism. Therefore, less sterically hindered electrophiles react more readily. For sterically demanding substrates or less reactive electrophiles, elevating the temperature may be necessary, although this can sometimes lead to side products.

Visual Workflow: General Alkylation Protocol

G A Reaction Setup Dissolve Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate in anhydrous THF under an N2 atmosphere. Cool to 0 °C. B Deprotonation Add NaH (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 min, then warm to room temperature for 30 min. A->B C Electrophile Addition Cool the reaction back to 0 °C. Add the alkyl halide (1.2 eq.) dropwise via syringe. B->C D Reaction Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS. C->D E Quenching & Work-up Carefully quench the reaction by slow addition of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). D->E F Purification Combine organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography. E->F

Caption: A typical experimental workflow for the C-alkylation of the title compound.

Detailed Protocol: Alkylation with Benzyl Bromide
  • Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (225 mg, 1.0 mmol).

  • Dissolution: Add 10 mL of anhydrous THF and stir until the solid is fully dissolved. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 44 mg, 1.1 mmol) in small portions.

    • Causality Note: Portion-wise addition of NaH controls the rate of hydrogen gas evolution, ensuring a safe reaction. Anhydrous conditions are crucial as NaH reacts violently with water.

  • Enolate Formation: Stir the suspension at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature to ensure complete formation of the sodium enolate.

  • Electrophile Addition: Re-cool the mixture to 0 °C and add benzyl bromide (0.14 mL, 1.2 mmol) dropwise using a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the disappearance of the starting material using thin-layer chromatography (TLC) with a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4 hours.

  • Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexane) to yield the C3-benzylated product.

Data Summary: Representative Alkylation Reactions
Electrophile (R-X)BaseSolventTime (h)Typical Yield (%)
IodomethaneNaHTHF285-95%
Benzyl BromideNaHTHF480-90%
Allyl BromideK₂CO₃DMF675-85%
Ethyl BromoacetateLDATHF370-80%

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction that involves the coupling of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[4][5] For β-keto esters, this reaction provides a direct route to highly functionalized and electronically diverse olefins.

Mechanistic Rationale & Key Considerations

The reaction is typically catalyzed by a weak amine base, such as piperidine or pyridine, often with a catalytic amount of acetic acid. The base facilitates the formation of the enolate, which then adds to the carbonyl of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the final condensed product.[4]

  • Catalyst Choice: Weak bases are preferred to avoid side reactions like the self-condensation of the aldehyde.[6]

  • Water Removal: The reaction produces water as a byproduct. Removing it, often by azeotropic distillation with a Dean-Stark apparatus or by using molecular sieves, drives the equilibrium towards the product.[5]

  • Substrate Reactivity: Aldehydes are generally more reactive than ketones in this condensation due to reduced steric hindrance.[5][6]

Visual Mechanism: Base-Catalyzed Knoevenagel Condensation

G sub Substrate (C3-H) enolate Enolate Intermediate sub->enolate + Base base Base (e.g., Piperidine) aldol Aldol Adduct enolate->aldol + Aldehyde aldehyde Aldehyde (R-CHO) product α,β-Unsaturated Product aldol->product - H₂O water H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.

Detailed Protocol: Condensation with Benzaldehyde
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (225 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), piperidine (0.02 mL, 0.2 mmol), and acetic acid (0.01 mL, 0.2 mmol) in 20 mL of toluene.

    • Causality Note: Toluene is used as the solvent to facilitate the azeotropic removal of water, which is collected in the Dean-Stark trap, thereby driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C).

  • Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is generally complete within 3-5 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 1M HCl (15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography to yield the desired α,β-unsaturated product.

Mannich Reaction: Aminomethylation at the C3 Position

The Mannich reaction is a three-component condensation that couples an active hydrogen compound (here, our substrate), an aldehyde (often formaldehyde), and a primary or secondary amine to form a "Mannich base" (a β-amino-carbonyl compound).[7] This reaction is exceptionally valuable for introducing nitrogen-containing functionalities, which are crucial in many pharmaceutical agents.

Mechanistic Rationale & Key Considerations

The reaction typically proceeds by the initial formation of an Eschenmoser-type salt or an iminium ion from the aldehyde and the amine. The enol or enolate form of the active hydrogen compound then attacks this electrophilic iminium ion.[8][9]

  • Reagent Choice: While classic conditions use pre-formed iminium salts, one-pot procedures are common.[7] Formaldehyde is the most common aldehyde used. A wide range of secondary amines (e.g., dimethylamine, piperidine, morpholine) are suitable.

  • Asymmetric Variants: Significant progress has been made in developing catalytic, enantioselective Mannich reactions using chiral catalysts to control the stereochemistry of the newly formed C-C bond.[8][10][11]

  • Solvent and pH: The reaction is often run in protic solvents like ethanol or water, and the pH can influence the rate of both iminium ion formation and the nucleophilic addition.

Detailed Protocol: One-Pot Mannich Reaction with Formaldehyde and Morpholine
  • Setup: In a 50 mL round-bottom flask, dissolve Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (225 mg, 1.0 mmol) in 15 mL of ethanol.

  • Reagent Addition: To this solution, add morpholine (0.096 mL, 1.1 mmol) followed by an aqueous solution of formaldehyde (37% w/w, 0.09 mL, 1.2 mmol).

  • Reaction: Add a catalytic amount of concentrated HCl (1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 6-8 hours.

    • Causality Note: The acidic catalyst facilitates the formation of the electrophilic N,N-disubstituted iminium ion from morpholine and formaldehyde, which is the key electrophile in the reaction.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in 20 mL of ethyl acetate and wash with a saturated solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid and remove unreacted starting materials. Wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude Mannich base can be purified by flash column chromatography (using a gradient containing a small percentage of triethylamine, e.g., 1-5% triethylamine in ethyl acetate/hexane, to prevent product streaking on the silica gel).

General Laboratory Procedures

  • Safety: Always handle strong bases like NaH and organolithium reagents like LDA with extreme care in an inert atmosphere and away from protic sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress.[12] Use an appropriate solvent system to achieve good separation between the starting material and the product. Visualize spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.[12]

  • Purification: Flash column chromatography is the most common method for purifying the products of these reactions.[13] Select an eluent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the analytical TLC plate.

Conclusion

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a highly adaptable synthetic intermediate. The acidity of the C3 proton enables the formation of a nucleophilic enolate that can be coupled with a wide array of electrophiles. The alkylation, Knoevenagel, and Mannich reactions detailed herein represent core methodologies for elaborating this scaffold. By carefully selecting reagents and controlling reaction conditions, researchers can efficiently generate a diverse library of novel compounds for evaluation in drug discovery and other chemical biology applications.

References

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Retrieved from [Link]

  • Trost, B. M., & Toste, F. D. (1999). Asymmetric Alkylation of β-Ketoesters. Journal of the American Chemical Society, 121(19), 4545–4554. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry, 69(20), 6617–6622. Retrieved from [Link]

  • Okino, T., et al. (2014). Enantioselective Mannich Reaction of β-Keto Esters with Aromatic and Aliphatic Imines Using a Cooperatively Assisted Bifunctional Catalyst. Organic Letters, 16(19), 5092–5095. Retrieved from [Link]

  • Huckin, S. N., & Weiler, L. (1974). The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry, 52(8), 1343-1351. Retrieved from [Link]

  • Zanella, S., et al. (2015). Stereoselective ZrCl4-Catalyzed Mannich-type Reaction of β-Keto Esters with Chiral Trifluoromethyl Aldimines. The Journal of Organic Chemistry, 80(16), 8242–8249. Retrieved from [Link]

  • Azizi, N., & Saidi, M. R. (2003). Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Lou, S., et al. (2005). Asymmetric Mannich Reactions of β-Keto Esters with Acyl Imines Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 127(34), 11256–11257. Retrieved from [Link]

  • Huckin, S. N., & Weiler, L. (1974). The Acylation of β-Keto Ester Dianions. Canadian Science Publishing. Retrieved from [Link]

  • Carswell, E. L., et al. (2011). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. PubMed. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020). Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acylation of ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. Retrieved from [Link]

  • Chemcas. (n.d.). Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Flash Column Chromatography. Retrieved from [Link]

  • protocols.io. (2023). Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Application: Core piperidine-2,4-dione building block for complex heterocycles, including CSNK1 inhibitors [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Core piperidine-2,4-dione building block for complex heterocycles, including CSNK1 inhibitors [1].

Mechanistic Workflow & Diagnostic Dashboard

The synthesis of Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate relies on an intramolecular Claisen condensation, specifically known as the Dieckmann condensation [2]. The acyclic precursor, ethyl N-cyclopropyl-N-(3-ethoxy-3-oxopropanoyl)- β -alaninate, undergoes base-mediated cyclization to form the 6-membered piperidine-2,4-dione ring. Understanding this pathway is critical for diagnosing yield drops.

Dieckmann_Mechanism SM Starting Material Ethyl N-cyclopropyl-N-(3-ethoxy- 3-oxopropanoyl)-β-alaninate Base Deprotonation NaOEt / EtOH (< 5 °C) SM->Base Enolate Reactive Intermediate Malonyl Enolate Base->Enolate Cyclization Intramolecular Attack Nucleophilic Acyl Substitution Enolate->Cyclization Tetrahedral Tetrahedral Intermediate 6-Membered Ring Cyclization->Tetrahedral Workup Acidic Quench Dilute HCl (< 5 °C) Tetrahedral->Workup - EtO⁻ Elimination Product Target Product Ethyl 1-Cyclopropyl-2,4-dioxo- piperidine-3-carboxylate Workup->Product

Fig 1: Dieckmann condensation mechanism for piperidine-2,4-dione ring formation.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 50% despite complete consumption of the starting material? A: This is typically caused by competing ester hydrolysis . If your sodium ethoxide (NaOEt) or ethanol contains trace moisture, the base converts to sodium hydroxide (NaOH). NaOH rapidly saponifies the ethyl ester groups of the starting material. Saponified intermediates cannot undergo Dieckmann condensation and remain in the aqueous phase during workup. Self-Validating Fix: Use freshly titrated NaOEt (21% w/w in absolute ethanol) and strictly anhydrous solvents. Monitor the aqueous layer via LCMS for the presence of the hydrolyzed acid byproduct ([M+H]+ = 198.2 m/z).

Q2: I observe a significant amount of decarboxylated byproduct (1-cyclopropylpiperidine-2,4-dione). How do I prevent this? A: The target molecule is a β -keto ester, which is highly susceptible to thermal decarboxylation under acidic conditions [3]. If the acidification step during the quench is highly exothermic, or if the extraction/drying is performed at elevated temperatures, the ester group will cleave and release CO 2​ . Self-Validating Fix: Maintain the internal temperature strictly below 5 °C during the 1M HCl quench. Never heat the rotary evaporator bath above 30 °C during solvent removal.

Q3: Can I substitute Sodium Ethoxide with Sodium Methoxide (NaOMe) or Potassium tert-Butoxide (KOtBu)? A: No. Using NaOMe will trigger transesterification , resulting in an inseparable mixture of methyl and ethyl esters. KOtBu is too sterically hindered and can cause incomplete deprotonation of the specific malonyl methylene. Self-Validating Fix: Always match the alkoxide base to the ester leaving group (NaOEt for ethyl esters). This creates a chemically "invisible" equilibrium where any transesterification simply regenerates the starting material.

Q4: The reaction mixture turns dark brown and yields polymeric sludge. What went wrong? A: You are observing intermolecular Claisen condensation competing with the desired intramolecular Dieckmann condensation. This occurs when the local concentration of the starting material is too high. Self-Validating Fix: Employ the high-dilution principle . Add the starting material dropwise to a large excess of the base/solvent mixture rather than adding the base to the starting material.

Empirical Data: Optimization Parameters

The following table summarizes the quantitative impact of various reaction parameters on the yield and impurity profile of the synthesis.

Base / Solvent SystemTemperatureConcentrationTransesterification RiskExpected YieldPrimary Impurity Profile
NaOEt / EtOH (21% w/w) < 5 °C 0.5 M None 85 – 92% Trace unreacted SM
NaOMe / MeOH< 5 °C0.5 MHigh80 – 85%Methyl ester analog
KOtBu / THF20 °C0.5 MNone< 40%Oligomers / Sludge
NaOEt / EtOH25 °C2.0 MNone< 50%Intermolecular dimers
NaOEt / EtOH (Wet)< 5 °C0.5 MNone< 30%Hydrolyzed acyclic acid

Validated Experimental Protocol

This protocol is adapted from validated synthetic routes for CSNK1 inhibitor precursors [1] and incorporates self-validating checkpoints to ensure reproducibility.

Materials Required:

  • Ethyl N-cyclopropyl-N-(3-ethoxy-3-oxopropanoyl)- β -alaninate (1.0 equiv, e.g., 11.0 g, 40.5 mmol)

  • Sodium ethoxide solution (21% w/w in ethanol, 1.1 equiv, 17 mL, 45 mmol)

  • Absolute ethanol (Anhydrous, 77 mL total)

  • 1M HCl (Aqueous, ice-cold)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Base Preparation: To an oven-dried, argon-purged 250 mL round-bottom flask, add 70 mL of anhydrous ethanol. Cool the flask in an ice-water bath to an internal temperature of 0–2 °C.

  • Base Addition: Syringe in 17 mL of the 21% w/w NaOEt solution. Stir for 10 minutes to ensure thermal equilibration.

  • High-Dilution Substrate Addition: Dissolve 11.0 g of ethyl N-cyclopropyl-N-(3-ethoxy-3-oxopropanoyl)- β -alaninate in 7 mL of anhydrous ethanol. Add this solution dropwise over 30 minutes to the stirring base solution.

    • Causality Check: Dropwise addition ensures the concentration of the uncyclized enolate remains low, preventing intermolecular dimerization.

    • Temperature Control: Monitor the internal thermometer. Do not let the temperature exceed 5 °C during addition.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 1 hour.

    • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in 100 µL of 1M HCl, extract with EtOAc, and run LCMS. Confirm the disappearance of the starting material ([M+H]+ = 272.3 m/z) and the appearance of the product mass ([M+H]+ = 226.2 m/z).

  • Acidic Quench: Once complete, pour the reaction mixture slowly into 100 mL of vigorously stirring, ice-cold 1M HCl.

    • Causality Check: The cold quench prevents thermal decarboxylation of the β -keto ester product. The final pH should be ~3-4.

  • Extraction & Washing: Extract the aqueous mixture with EtOAc (3 × 75 mL). Wash the combined organic layers with cold brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure using a rotary evaporator.

    • Critical Parameter: Keep the water bath temperature 30 °C to prevent degradation.

  • Final Product: The product, Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate, is obtained as a pale yellow oil or solid which can be used directly in subsequent steps or purified via silica gel chromatography (Hexanes/EtOAc) if analytical purity is required.

References

  • Title: 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one as CSNK1 inhibitors (US Patent App. 17/428,730 / US20220169641A1)
  • Title: Claisen Condensation and Dieckmann Condensation Source: Master Organic Chemistry URL: [Link]

  • Title: Dieckmann Condensation of Ugi N-Acylamino Amide Product: Facile Access to Functionalized 2,2-Disubstituted Indolin-3-ones Source: The Journal of Organic Chemistry (2022, 87, 1, 823–834) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to ensure scientific integrity and practical utility.

The synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, a key intermediate in pharmaceutical development, is most commonly achieved through a Dieckmann condensation. This intramolecular Claisen condensation of a suitable N-cyclopropyl-substituted aminodiester presents a powerful method for constructing the piperidine-2,4-dione ring system. However, like any complex organic transformation, it is not without its challenges. The formation of impurities can significantly impact yield, purity, and the overall success of your synthesis.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, explaining the underlying chemical principles and offering actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A1: Low conversion in a Dieckmann condensation is often linked to issues with the base, reaction conditions, or the quality of your starting materials.

Underlying Causes:

  • Insufficient or Inactive Base: The Dieckmann condensation is a base-catalyzed reaction.[1][2] If the base is old, has been improperly stored, or is used in insufficient quantity, the initial deprotonation of the α-carbon will be incomplete, leading to poor conversion. Sodium ethoxide, a common choice, is particularly sensitive to moisture.[3]

  • Inappropriate Solvent: The choice of solvent is critical for stabilizing the enolate intermediate.[1] While ethanol is often used with sodium ethoxide, aprotic solvents like THF or toluene can sometimes be more effective, especially with stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1]

  • Low Reaction Temperature: While lower temperatures can minimize side reactions, they can also slow down the desired reaction. An insufficient reaction temperature or time will result in incomplete conversion.

  • Poor Quality Starting Material: The starting diester, likely a derivative of N-cyclopropylamino diacetic acid, must be of high purity. Impurities can interfere with the reaction.

Troubleshooting Protocol:

  • Verify Base Activity:

    • Use a fresh batch of base. If using sodium ethoxide, ensure it is a fine, white powder. Clumps may indicate decomposition due to moisture.

    • Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). When using NaH, ensure the mineral oil is removed with a dry solvent (e.g., hexane) before use.

    • Use at least one full equivalent of the base, as the final deprotonation of the β-keto ester product drives the reaction to completion.[4]

  • Optimize Solvent and Temperature:

    • Ensure your solvent is anhydrous. Traces of water will quench the base and the enolate intermediate.

    • If using sodium ethoxide in ethanol, ensure the ethanol is absolute.

    • Consider switching to an aprotic solvent like THF or toluene, particularly if using NaH or t-BuOK.

    • Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.

  • Purify Starting Material:

    • Analyze your starting diester by NMR, LC-MS, or GC-MS to confirm its purity.

    • If necessary, purify the starting material by distillation or chromatography.

Q2: I am observing a significant side product with a mass corresponding to the hydrolyzed product (1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylic acid). How can I prevent this?

A2: The presence of the carboxylic acid impurity is a clear indication of ester hydrolysis, which can occur during the reaction or work-up.

Underlying Causes:

  • Presence of Water: As mentioned, water in the reaction mixture will lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic conditions.

  • Work-up Conditions: The acidic work-up to neutralize the reaction and protonate the enolate can also cause hydrolysis if prolonged or performed at elevated temperatures.[5]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Optimize the Work-up Procedure:

    • Perform the acidic quench at a low temperature (e.g., 0 °C in an ice bath).

    • Add the acid slowly and with vigorous stirring to avoid localized areas of high acid concentration and temperature.

    • Minimize the time the product is in contact with the acidic aqueous phase. Promptly extract the product into an organic solvent.

    • Wash the organic layer with brine to remove residual water and acid.

Q3: My analysis shows an impurity with a mass corresponding to the decarboxylated product (1-Cyclopropylpiperidine-2,4-dione). What leads to its formation and how can I avoid it?

A3: The decarboxylation of the β-keto ester product is a common side reaction, particularly at elevated temperatures. [6][7]

Underlying Causes:

  • High Reaction Temperature: The β-keto acid, formed from the hydrolysis of the ester, is thermally unstable and readily loses CO2 upon heating.[6] Even the β-keto ester can undergo decarboxylation under harsh conditions.

  • Prolonged Reaction Time at High Temperature: The longer the reaction is heated, the more likely decarboxylation is to occur.

Troubleshooting Protocol:

  • Control Reaction Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Carefully monitor the internal temperature of the reaction.

  • Minimize Reaction Time:

    • Monitor the reaction progress closely by TLC or LC-MS.

    • Once the starting material is consumed, proceed with the work-up without unnecessary delay.

  • Purification Strategy:

    • If decarboxylation is unavoidable, the resulting 1-Cyclopropylpiperidine-2,4-dione can often be separated from the desired product by column chromatography.

ImpurityMolecular WeightPotential CausePrevention Strategy
Starting DiesterVariesIncomplete ReactionUse fresh/more base, optimize solvent/temperature
Hydrolyzed Product213.20 g/mol Presence of waterEnsure anhydrous conditions, optimize work-up
Decarboxylated Product153.18 g/mol High temperatureControl reaction temperature, minimize reaction time
Q4: My NMR and LC-MS data suggest the presence of the enol tautomer of my product. Is this an impurity, and how should I handle it?

A4: The presence of the enol tautomer is an inherent characteristic of β-keto esters and not typically considered an impurity. However, its presence can complicate analysis and may need to be considered in downstream applications. [8]

Understanding Keto-Enol Tautomerism:

β-keto esters exist in a dynamic equilibrium between the keto and enol forms.[8] This equilibrium is influenced by solvent, temperature, and pH. In many solvents, both tautomers will be present and can be observed by techniques like NMR spectroscopy.[8]

Analytical Considerations:

  • NMR Spectroscopy: You will likely observe two sets of signals for the protons and carbons near the keto-enol system. This can be used to quantify the ratio of the two tautomers.[8]

  • Chromatography (LC-MS/HPLC): Depending on the mobile phase and column conditions, you may see broadened peaks or even two distinct peaks for the keto and enol forms.

Handling the Enol Tautomer:

  • For Characterization: It is important to recognize and report the presence of both tautomers.

  • For Subsequent Reactions: The reactivity of the keto and enol forms can differ. For most applications, the equilibrium does not interfere with subsequent steps. If a specific tautomer is required, the reaction conditions for the next step may need to be adjusted.

Q5: How can I effectively analyze my reaction mixture to identify and quantify these impurities?

A5: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC):

    • Purpose: Rapid monitoring of reaction progress.

    • Procedure: Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and major impurities. Visualize with a UV lamp and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To identify the molecular weights of the components in the reaction mixture, confirming the presence of the product and potential impurities.[9]

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape and ionization.

      • Detector: Electrospray ionization (ESI) in positive ion mode is typically effective for these compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: Suitable for analyzing volatile impurities or if derivatization is employed to increase volatility and thermal stability.[10]

    • Considerations: The target molecule may have limited thermal stability, so a derivatization step (e.g., silylation) might be necessary.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the structure of the final product and identify the structures of any isolated impurities. ¹H and ¹³C NMR are crucial for unambiguous characterization.[8]

Visualizing the Synthetic Pathway and Potential Impurities

Synthesis and Impurities start N-Cyclopropyl Aminodiester (Starting Material) product Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (Desired Product) start->product Dieckmann Condensation (Base, Solvent) dimer Dimeric Impurity start->dimer Intermolecular Condensation hydrolyzed 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylic acid (Hydrolysis Impurity) product->hydrolyzed Hydrolysis (H2O) decarboxylated 1-Cyclopropylpiperidine-2,4-dione (Decarboxylation Impurity) hydrolyzed->decarboxylated Decarboxylation (Heat)

Caption: Synthetic pathway and common impurity formation.

Advanced Troubleshooting

Q6: I'm observing a high molecular weight impurity. Could this be a dimer?

A6: Yes, the formation of a dimeric or polymeric side product is possible, especially under certain conditions.

Underlying Causes:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, two molecules of the starting diester can react with each other. This is more likely to occur at higher concentrations.[1]

  • Unfavorable Ring Size: While the formation of a six-membered ring is generally favored, if the starting material is not ideal, intermolecular reactions can compete.

Troubleshooting Protocol:

  • High Dilution Conditions:

    • Run the reaction at a lower concentration to favor the intramolecular reaction. This can be achieved by slowly adding the starting material to the base solution over an extended period.

  • Optimize Base and Temperature:

    • The choice of base and temperature can influence the rate of intra- vs. intermolecular reactions. A systematic optimization of these parameters may be necessary.

Visualizing the Troubleshooting Logic

Troubleshooting_Workflow start Problem Observed low_yield Low Yield/ Incomplete Reaction start->low_yield hydrolysis Hydrolysis Product Observed start->hydrolysis decarboxylation Decarboxylation Product Observed start->decarboxylation dimer_impurity High MW Impurity (Dimer) start->dimer_impurity check_base Check Base Activity & Stoichiometry low_yield->check_base optimize_cond Optimize Solvent & Temperature low_yield->optimize_cond check_sm Verify Starting Material Purity low_yield->check_sm anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous workup Optimize Work-up (Low Temp, Quick) hydrolysis->workup control_temp Control Reaction Temperature decarboxylation->control_temp min_time Minimize Reaction Time decarboxylation->min_time dimer_impurity->optimize_cond high_dilution Use High Dilution Conditions dimer_impurity->high_dilution

Caption: A decision tree for troubleshooting common issues.

By systematically addressing these potential issues, researchers can significantly improve the yield and purity of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, paving the way for successful downstream applications in drug discovery and development.

References

  • Fiveable. (2025, August 15). Sodium Ethoxide: Organic Chemistry Study Guide. Available at: [Link]

  • Organic Chemistry Tutor. Dieckmann Condensation. Available at: [Link]

  • Pearson. Draw the products of the following reactions: a. diethyl heptanedioate: (1) sodium ethoxide. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • Al-Mokhtar, M. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1318. Available at: [Link]

  • Fiveable. (2025, August 15). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available at: [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]

  • GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. (2024, October 15). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.11: Decarboxylation Reactions. Available at: [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 19(3), 488-506. Available at: [Link]

  • Online Organic Chemistry Tutor. (2024, April 20). Dieckmann Condensation. Available at: [Link]

  • ACS Publications. (2019). Mastering .beta.-Keto Esters. Chemical Reviews, 119(12), 7033-7044. Available at: [Link]

  • NextSDS. ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate. Available at: [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • Google Patents. (1989). Process for the manufacture of cyclopropylamine. EP0205403B1.
  • Google Patents. (2001). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. WO2001092200A1.
  • NextSDS. Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate. Available at: [Link]

  • Arkivoc. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. 2007(14), 1-12. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4(1), 1-10. Available at: [Link]

  • ResearchGate. (2023, September 15). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]

  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. Available at: [Link]

  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Available at: [Link]

  • PubMed. (2006, December 15). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of mass spectrometry : JMS, 41(12), 1567–1577. Available at: [Link]

  • Wiley Online Library. (2025). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 14(1), e202500067. Available at: [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Academia.edu. Convenient synthesis and characterization of molecules containing multiple β-keto ester units. Available at: [Link]

  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Available at: [Link]

  • ProQuest. Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. Available at: [Link]

  • OUCI. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. Available at: [Link]

  • Google Patents. (1989). Process for the manufacture of cyclopropylamine. EP0205403B1.
  • ResearchGate. (2004, September 27). Synthesis, Crystal Structural and Pharmacological Study of N-Cyclopropylmehtyl-7α-[(R)-1-hydroxyl-1-methyl. Available at: [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • Royal Society of Chemistry. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(9), 2649-2656. Available at: [Link]

  • Mendeley. (2023). Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity. ChemistrySelect, 8(2). Available at: [Link]

  • EPA. Glycine, N-cyclopropyl-, ethyl ester. Available at: [Link]

  • BuyChemJapan. Glycine N-(2-ethoxy-2-oxo-ethyl)ethyl ester. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthesis of a Novel Cyclopropyl Phosphonate Nucleotide as a Phosphate Mimic. New Journal of Chemistry, 42(14), 11485-11488. Available at: [Link]

  • ResearchGate. (2026, February 11). Analyzing Gas Chromatography-Mass Spectrometry (GC-MS) of the Bioactive Compound of Javanese Long Pepper (Piper retrofractum Vahl.) Essential Oils. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recyclization of 2-indolyl cyclopropyl ketones into carbazoles. Organic & Biomolecular Chemistry, 18(30), 5853-5863. Available at: [Link]

  • Pharmaffiliates. Glycine-impurities. Available at: [Link]/glycine-and-its-impurities)

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the purification of Ethyl 1-Cyclopropyl-2,4-dioxop...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the purification of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (CAS 1453423-57-8). We will explore the unique challenges this molecule presents and offer detailed, field-proven protocols and troubleshooting advice to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this molecule that influence its purification?

A: The purification strategy for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is dictated by three key structural features:

  • Diketopiperazine Core: This cyclic diamide structure is rigid and contains polar amide bonds, contributing to the molecule's overall polarity.

  • β-Keto Ester Moiety: This is the most critical feature for chromatography. This functional group exists in a dynamic equilibrium between its keto and enol forms (tautomers). This tautomerism is a frequent cause of peak broadening or the appearance of two distinct peaks for a single compound, complicating analysis and purification.

  • N-Cyclopropyl and Ethyl Ester Groups: These groups add non-polar character to the molecule, making it soluble in common organic solvents and suitable for both normal-phase and reversed-phase chromatography.

Q2: I see two peaks or a very broad, distorted peak in my chromatogram. Is my sample impure?

A: Not necessarily. This is the most common issue encountered with β-keto esters and is very likely due to keto-enol tautomerism . The keto and enol forms have different polarities and can interconvert during the separation process. If the interconversion is slow relative to the chromatography timescale, you may see two separate peaks. If it's on a similar timescale, you will often see a single, broad, or misshapen peak. Troubleshooting this issue is a central focus of this guide.

Q3: Should I start with Normal-Phase or Reversed-Phase chromatography?

A: The choice depends on your objective:

  • For routine purification of reaction mixtures (milligram to gram scale): Normal-Phase Flash Chromatography is the recommended starting point. It is cost-effective, fast, and excellent for removing non-polar impurities and baseline material.

  • For achieving high purity (>98%) or for analytical purposes: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior method. It offers higher resolution and is generally more effective at separating closely related polar impurities.

Q4: How do I monitor the purity of my collected fractions?

A: Always use a secondary analytical technique to confirm the purity of your fractions before combining them.

  • Thin-Layer Chromatography (TLC): The quickest method. Spot the collected fractions on a TLC plate and use the optimized solvent system. Fractions containing your compound should show a single spot with the same Rf value.

  • LC-MS or Analytical HPLC: The most reliable method. Inject a small aliquot of key fractions to confirm purity and identity (via mass spectrometry).

Section 2: Recommended Purification Protocols

Protocol 1: Normal-Phase Flash Chromatography (For Bulk Purification)

This method is ideal for the initial cleanup of a crude reaction mixture. The primary goal is to select a solvent system that provides a good retention factor (Rf) on TLC, ideally between 0.2 and 0.4, to ensure good separation on the column[1].

Step-by-Step Methodology:

  • TLC Method Development:

    • Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is an ethyl acetate (EtOAc) in hexanes mixture[2].

    • Goal: Find a solvent ratio that gives your target compound an Rf value of ~0.3 . This provides an optimal balance between retention and elution time[3].

    • Visualize the spots under UV light. The diketopiperazine core is often UV active.

  • Column Preparation and Sample Loading:

    • Select a silica gel column size appropriate for your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude sample mass).

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (a few times the mass of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder. This technique often improves resolution by ensuring the sample is applied to the column in a tight band[4].

    • Add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

    • Run the chromatography using a gradient elution. A typical gradient might be from 10% to 70% EtOAc in Hexanes over 10-15 column volumes (CV).

    • Collect fractions and monitor the elution using TLC or an automated system's UV detector.

  • Purity Verification:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified solid.

Solvent System Selection Table:

Compound Polarity & ImpuritiesRecommended Starting Solvent SystemComments
Non-polar impurities present20-40% Ethyl Acetate / HexanesStandard system for moderately polar compounds[2].
Very polar impurities present50-100% Ethyl Acetate / HexanesMay require gradient to 100% EtOAc.
Compound is highly retained0-10% Methanol / DichloromethaneFor very polar compounds. Use with caution as >10% MeOH can dissolve silica[2].
Protocol 2: Preparative Reversed-Phase HPLC (For High Purity)

This method is used to achieve the highest possible purity, often required for final compounds in a drug development pipeline.

Step-by-Step Methodology:

  • Analytical Method Development:

    • First, develop a method on an analytical RP-HPLC system (e.g., using a C18 column, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a mixture of Water (Solvent A) and Acetonitrile or Methanol (Solvent B). Both solvents should contain a modifier. 0.1% formic acid or trifluoroacetic acid (TFA) is a standard choice. The acid helps to protonate the molecule and any residual silanols on the stationary phase, leading to sharper peaks[5].

    • Scouting Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of your compound.

    • Optimization: Based on the scouting run, develop a focused gradient around the elution point of your compound to maximize resolution from impurities.

  • Scale-Up to Preparative HPLC:

    • Use the optimized analytical method to calculate the conditions for your preparative column. The gradient shape should remain the same, but the flow rate must be adjusted for the larger column diameter.

    • Column: A C18-bonded silica column is a robust starting point.

    • Sample Preparation: Dissolve the sample in a solvent that is weak (i.e., highly aqueous) compared to the mobile phase, if possible, or use a minimal amount of a strong organic solvent like DMSO or DMF.

  • Purification and Analysis:

    • Inject the sample and run the preparative method.

    • Collect fractions based on the UV detector signal.

    • Analyze the purity of each fraction using the analytical HPLC method.

    • Combine pure fractions, and remove the solvent (often by lyophilization if water is present).

Typical RP-HPLC Conditions:

ParameterConditionRationale
Column C18, 10 µm particle sizeGood general-purpose hydrophobicity and retention.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase. Formic acid is an acidic modifier that improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase. Acetonitrile is often preferred for its low viscosity and UV transparency.
Gradient 10% to 80% B over 30 minutesA typical starting gradient to be optimized based on analytical scouting.
Detection UV at 254 nm and 280 nmThe aromatic and conjugated systems should have UV absorbance.

Section 3: Troubleshooting Guide

Q: Why is my peak split or shaped like a shark fin, especially in RP-HPLC?

A: This is the classic sign of on-column keto-enol tautomerism. The two tautomers are interconverting as they travel through the column.

  • The Fix: Adjust Mobile Phase Conditions.

    • Increase Temperature: Raising the column temperature (e.g., to 40-50 °C) can accelerate the interconversion rate. If the tautomers interconvert rapidly on the column timescale, they will elute as a single, sharp, averaged peak.

    • Modify pH: The keto-enol equilibrium is highly sensitive to pH. Adding a small amount of acid (like 0.1% formic acid) to the mobile phase can sometimes force the equilibrium to favor one form, resulting in a single sharp peak.

    • Change Organic Solvent: The equilibrium is solvent-dependent. If you are using acetonitrile, try switching to methanol, and vice-versa. Methanol can participate in hydrogen bonding differently and may alter the separation selectivity[5].

Q: My compound won't move off the baseline in normal-phase chromatography, even with 100% Ethyl Acetate.

A: The compound is too polar for the current solvent system.

  • The Fix: Increase Solvent Polarity.

    • Add Methanol: Create a more polar mobile phase by adding methanol (MeOH) to dichloromethane (DCM). Start with a low percentage (e.g., 2% MeOH in DCM) and increase as needed. Be cautious not to exceed 10% MeOH, as it can start to dissolve the silica gel stationary phase[2].

    • Consider Alternative Stationary Phases: If the compound is extremely polar, standard silica may not be suitable. Consider using a reversed-phase column for flash chromatography (C18 silica) or other polar phases like diol or amino-propyl bonded silica[4].

Q: My compound appears to be decomposing on the silica gel column.

A: Standard silica gel is slightly acidic and can degrade sensitive compounds. The β-keto ester moiety could be susceptible to hydrolysis or other reactions on acidic surfaces.

  • The Fix: Deactivate the Silica Gel.

    • Use a Basic Additive: Pre-flush the column with your mobile phase containing a small amount of a base, such as 0.5-1% triethylamine (TEA) or ammonia in methanol. This neutralizes the acidic silanol sites on the silica surface.

    • Switch to a Different Stationary Phase: Use a less acidic stationary phase like neutral alumina. However, be aware that alumina has different selectivity than silica, and your TLC method will need to be re-developed.

Q: All of my peaks are splitting or are broad.

A: If all compounds in the chromatogram are affected, the problem is likely mechanical or related to the column hardware, not the sample's chemistry [6].

  • The Fix: Check the Column and System.

    • Column Void: A void or channel may have formed at the top of the column bed. This causes the sample to enter the stationary phase unevenly, leading to split peaks[7]. The column may need to be repacked or replaced.

    • Blocked Frit: Particulates from the sample or mobile phase may have clogged the inlet frit of the column. This can sometimes be fixed by back-flushing the column[6].

    • Tubing/Connection Issues: A poor connection between the injector, column, or detector can introduce dead volume, causing peak distortion[8]. Ensure all fittings are secure.

Section 4: Advanced Purification: Chiral Separation

The carbon at the 3-position of the piperidine ring is a stereocenter. If your synthesis is not stereoselective, you will have a racemic mixture of enantiomers. Separating these requires specialized chiral chromatography techniques.

  • Strategy: Chiral separation is typically performed using HPLC with a chiral stationary phase (CSP).

  • Column Selection: Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points for screening.

  • Mobile Phase: Chiral separations are often developed in "normal-phase" mode (e.g., Hexane/Isopropanol) or "polar organic" mode (e.g., Acetonitrile/Methanol).

  • Method Development: A systematic screening of different chiral columns and mobile phase combinations is usually required to find a method that provides baseline resolution of the enantiomers. This is often an iterative process best performed on an analytical scale before scaling to preparative chiral chromatography[9][10].

Section 5: Diagrams and Workflows

Chromatography Method Selection Workflow

MethodSelection Start Start: Crude Product Goal What is the purification goal? Start->Goal Bulk Bulk Purification (>50 mg, initial cleanup) Goal->Bulk Speed & Scale HighPurity High Purity / Analysis (<50 mg, final product) Goal->HighPurity Resolution NP_Flash Use Normal-Phase Flash Chromatography Bulk->NP_Flash RP_HPLC Use Reversed-Phase HPLC HighPurity->RP_HPLC TLC Develop TLC method (EtOAc/Hexanes) Aim for Rf ~ 0.3 NP_Flash->TLC Analytic_HPLC Develop analytical method (C18, H2O/ACN + 0.1% FA) Optimize gradient RP_HPLC->Analytic_HPLC End_NP Pure Compound (Flash) TLC->End_NP End_RP High-Purity Compound (HPLC) Analytic_HPLC->End_RP Troubleshooting Start Problem: Broad or Split Peak Question1 Are ALL peaks in the chromatogram affected? Start->Question1 Hardware Issue is likely mechanical/hardware Question1->Hardware Yes Chemistry Issue is likely chemical/sample-related Question1->Chemistry No Yes_All Yes No_One No, only my compound's peak CheckVoid Check for column void Hardware->CheckVoid CheckFrit Check for blocked frit Hardware->CheckFrit CheckConnections Check system connections Hardware->CheckConnections Tautomer Primary Suspect: Keto-Enol Tautomerism Chemistry->Tautomer FixTemp Increase column temperature (40-50°C) Tautomer->FixTemp FixpH Modify mobile phase pH (e.g., add 0.1% Formic Acid) Tautomer->FixpH FixSolvent Change organic solvent (ACN <=> MeOH) Tautomer->FixSolvent

Caption: Decision tree for troubleshooting common peak shape problems.

Section 6: References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Sorbent Technologies. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Gheorghiu, M. D. (2021). 1.5: Flash Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • St. Lawrence, C., & Kolis, S. P. (2012). General methods for flash chromatography using disposable columns. Methods in Enzymology. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Peak Splitting?. Retrieved from [Link]

  • Various Authors. (2013). When using HPLC, how do you deal with split peaks?. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Majdecki, M., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Molecules. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate . This intermediate is a highly functionalized piperidine-2,4-dione critical in the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate . This intermediate is a highly functionalized piperidine-2,4-dione critical in the development of various kinase inhibitors, including CSNK1 inhibitors.

The primary synthetic route relies on a base-promoted Dieckmann condensation of ethyl N-cyclopropyl-N-(3-ethoxy-3-oxopropanoyl)-beta-alaninate. While the cyclization is highly efficient under optimal conditions, the resulting β -keto ester is highly sensitive to hydrolysis, decarboxylation, and retro-Dieckmann ring opening [1]. This guide is designed to help researchers and drug development professionals troubleshoot common side reactions and optimize their yields.

Mechanistic Pathway & Common Side Reactions

ReactionPathway Precursor Ethyl N-cyclopropyl-N- (3-ethoxy-3-oxopropanoyl)-beta-alaninate Enolate Enolate Intermediate Precursor->Enolate NaOEt / EtOH / <5°C Target Ethyl 1-Cyclopropyl-2,4- dioxopiperidine-3-carboxylate Enolate->Target Intramolecular Cyclization Retro Acyclic Oligomers (Retro-Dieckmann) Enolate->Retro High Temp / Excess Base Decarb 1-Cyclopropylpiperidine- 2,4-dione (Decarboxylation) Target->Decarb Aqueous Workup + Heat

Mechanistic pathway of Dieckmann condensation and primary side reactions.

Troubleshooting FAQs

Q1: Why am I seeing a massive loss of the C3-ester group, resulting in the formation of 1-cyclopropylpiperidine-2,4-dione? Cause: The target molecule contains a β -keto ester moiety at the C3 position. β -keto esters are notoriously susceptible to base-catalyzed hydrolysis followed by spontaneous, irreversible decarboxylation. This typically occurs if the reaction is allowed to warm up before quenching, or if the aqueous workup is performed under alkaline conditions. Solution: Strict thermal control is mandatory. Maintain the reaction temperature strictly below 5 °C. Instead of adding water to the reaction mixture, perform a "reverse quench" by pouring the cold reaction mixture directly into a pre-chilled (0 °C) solution of dilute acid (e.g., 1M HCl) to immediately drop the pH to 3–4. Furthermore, keep rotary evaporator bath temperatures below 30 °C during solvent removal.

Q2: My overall yield is low, and LC-MS shows a mixture of starting material and acyclic polymeric byproducts. What is happening? Cause: The Dieckmann condensation is a reversible equilibrium. Elevated temperatures or an excessive concentration of the uncyclized enolate can drive the reaction backward (Retro-Dieckmann) or promote intermolecular Claisen condensations, leading to acyclic oligomers. Solution: Operate under high-dilution conditions. Add the precursor dropwise over 1 to 2 hours to the base solution. This ensures the steady-state concentration of the reactive enolate remains low, kinetically favoring intramolecular ring closure over intermolecular collisions. Use a tightly controlled 1.05 to 1.1 equivalents of Sodium Ethoxide (NaOEt) [1].

Q3: I am detecting a methyl ester impurity (Methyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate) in my final product. Where is this coming from? Cause: Transesterification. The ethyl ester will readily exchange with methanol under basic conditions. This occurs if methanol is used as a co-solvent, if Sodium Methoxide (NaOMe) is mistakenly used instead of NaOEt, or if methanol is present in the LC-MS sample preparation. Solution: Strictly utilize anhydrous ethanol as your sole solvent and NaOEt as your base. Purge all solvent lines to ensure no trace methanol cross-contamination exists in your reactor setup.

Q4: The purified product turns dark brown or forms a tar-like substance during storage. How can I stabilize it? Cause: The 2,4-dioxopiperidine system exists in equilibrium with its enol tautomer, which is prone to oxidative degradation and polymerization in the presence of trace transition metals, light, or ambient moisture. Solution: Store the thoroughly dried compound under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Use amber vials to prevent photo-degradation.

Experimental Methodology

ExpWorkflow Step1 1. Pre-cool NaOEt/EtOH to 0°C Step2 2. Dropwise addition of Diester (T < 5°C) Step1->Step2 Step3 3. Stir at 0-5°C for 4 hours Step2->Step3 Step4 4. Quench into cold 1M HCl (pH 3-4) Step3->Step4 Step5 5. Extract with EtOAc & Wash (Brine) Step4->Step5

Step-by-step experimental workflow for optimized cyclization and workup.

Optimized Protocol: Dieckmann Condensation

Self-Validating Checkpoint: Ensure all glassware is oven-dried and purged with inert gas to prevent moisture-induced ester hydrolysis prior to base addition.

  • Preparation of Base: In a 250 mL round-bottom flask under Nitrogen, cool a solution of sodium ethoxide in ethanol (17 mL, 21% w/w, 45 mmol) and additional anhydrous ethanol (70 mL) to 0–5 °C using an ice-water bath.

  • Precursor Addition: Dissolve ethyl N-cyclopropyl-N-(3-ethoxy-3-oxopropanoyl)-beta-alaninate (11.0 g, 40.5 mmol) in anhydrous ethanol (7 mL). Add this solution dropwise to the cold NaOEt solution over a period of 1.5 hours.

    • Causality: Slow addition maintains the required high dilution of the uncyclized enolate, suppressing intermolecular oligomerization.

  • Cyclization: Stir the reaction mixture at 0–5 °C for 4 hours.

    • Validation: Monitor reaction progression via TLC or LC-MS. The reaction is complete when the precursor mass is no longer detectable.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred, cold (0 °C) solution of 1M HCl (approx. 50 mL) to adjust the pH to 3–4.

    • Causality: Immediate acidification at low temperatures neutralizes the base before it can hydrolyze the newly formed β -keto ester, effectively preventing decarboxylation.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath strictly < 30 °C) to yield the target compound.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes in-house validation data demonstrating how deviations from the optimized protocol impact the yield and impurity profile of the synthesis.

Reaction ConditionTemperatureBase EquivalentsAddition RateTarget Yield (%)Decarboxylation Impurity (%)Oligomer Impurity (%)
Standard (Optimized) 0–5 °C 1.1 eq NaOEt Dropwise (1.5h) 85% < 2% < 5%
High Temperature25 °C (RT)1.1 eq NaOEtDropwise (1.5h)55%15%20%
Excess Base0–5 °C2.5 eq NaOEtDropwise (1.5h)60%25%10%
Fast Addition0–5 °C1.1 eq NaOEtBolus (5 min)45%< 2%40%
References
  • Title: 1,5,6,7-Tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one as CSNK1 Inhibitors (WO2019175356A1)

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate vs. Alternative Piperidine Derivatives in Drug Discovery

As the demand for highly selective kinase inhibitors accelerates in oncology and immunology, the selection of optimal foundational building blocks is critical. Piperidine-2,4-dione derivatives serve as essential scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective kinase inhibitors accelerates in oncology and immunology, the selection of optimal foundational building blocks is critical. Piperidine-2,4-dione derivatives serve as essential scaffolds for synthesizing complex heterocyclic inhibitors, particularly those targeting Casein Kinase 1 (CSNK1/CK1α).

This guide provides an objective, data-driven comparison between Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (CAS: 1453423-57-8) [1] and its structural alternatives, such as the benzyl-substituted and unsubstituted piperidine derivatives[2]. By analyzing physicochemical properties, synthetic utility, and downstream pharmacological efficacy, this guide equips drug development professionals with the mechanistic insights required for rational scaffold selection.

Structural and Mechanistic Paradigm

The N-1 substitution on the piperidine ring dictates the three-dimensional conformation, lipophilicity, and steric profile of the resulting drug candidate. When synthesizing pyrrolo[3,2-c]pyridin-4-one derivatives (potent CSNK1 inhibitors), the N-1 moiety directly interacts with the hydrophobic hinge region of the kinase[3][4].

  • 1-Cyclopropyl Substitution: The cyclopropyl ring offers a unique combination of high rigidity and low steric bulk. This compact nature prevents steric clashing within the narrow ATP-binding pocket of CK1α while maintaining sufficient lipophilicity to drive target affinity.

  • 1-Benzyl Substitution (CAS: 198417-15-1): While the benzyl group increases overall lipophilicity, its rotational flexibility and large spatial volume often lead to steric hindrance, preventing optimal hydrogen bonding with key residues like Asp99 in the kinase active site[4].

  • Unsubstituted (N-H) Derivatives: Lacking an N-alkyl group, these derivatives often suffer from poor membrane permeability and lack the hydrophobic interactions necessary to anchor the inhibitor within the target pocket.

G A Piperidine-2,4-dione Scaffold B 1-Cyclopropyl (Rigid, Low Bulk) A->B N-alkylation C 1-Benzyl (Flexible, High Bulk) A->C N-alkylation D Optimal CSNK1 Fit (Enhanced IC50) B->D Shape Complementarity E Steric Clash in Hinge Region C->E Bulk Hindrance

Logical relationship of N-1 substitution on piperidine scaffolds affecting CSNK1 binding.

Quantitative Data & Comparative Performance

To objectively evaluate these building blocks, we must look at both their inherent physicochemical properties and the performance of the downstream active pharmaceutical ingredients (APIs) they produce.

Table 1: Physicochemical and Pharmacological Comparison
PropertyEthyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylateEthyl 1-benzyl-2,4-dioxopiperidine-3-carboxylateEthyl 2-oxopiperidine-4-carboxylate
CAS Number 1453423-57-8198417-15-125410-09-7
N-1 Substitution CyclopropylBenzylNone (Hydrogen)
Steric Profile Rigid, CompactFlexible, BulkyMinimal
Estimated LogP (Scaffold) ~1.2~2.8~0.5
Downstream CSNK1 IC50 *~10.9 nM >150 nM~85 nM
Decarboxylation Yield >85%~75%~80%

*Representative IC50 values of the resulting pyrrolo[3,2-c]pyridin-4-one derivatives against CSNK1/CK1α, demonstrating the superior target engagement of the cyclopropyl-derived compounds[4].

Experimental Methodologies: Self-Validating Protocols

The synthesis of CSNK1 inhibitors requires the precise acidic decarboxylation of the piperidine-3-carboxylate ester prior to cyclization[3]. The following protocol outlines the optimized workflow for the cyclopropyl derivative, emphasizing the causality behind each procedural choice to ensure a self-validating system.

Protocol: Acidic Decarboxylation of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Step 1: Solvation

  • Action: Dissolve 3.20 g (14.2 mmol) of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate in 27 mL of dichloromethane (DCM).

  • Causality: DCM is chosen because it provides optimal solubility for the highly functionalized dione while remaining entirely inert. It creates a stable organic phase for the subsequent biphasic reaction, protecting the sensitive cyclopropyl ring from premature degradation.

Step 2: Acid-Catalyzed Hydrolysis

  • Action: Add 27 mL of 2.0 M aqueous hydrochloric acid (HCl) to the stirred solution.

  • Causality: The 2.0 M concentration is the precise threshold required to protonate the ester carbonyl without triggering unwanted ring-opening of the piperidine core. The biphasic system ensures a controlled release of CO2 as the hydrolysis and spontaneous decarboxylation occur.

Step 3: Kinetics and Phase Extraction

  • Action: Stir the mixture at room temperature for exactly 15 minutes, then immediately extract with additional DCM.

  • Causality: Reaction kinetics are critical here. A strict 15-minute window ensures complete decarboxylation while preventing acid-catalyzed cleavage of the cyclopropyl group. Immediate extraction isolates the unstable intermediate into the organic phase, self-validating the reaction's completion by halting aqueous acidic exposure.

Step 4: Desiccation

  • Action: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Causality: Complete removal of trace water is mandatory. Residual moisture will quench the subsequent base-catalyzed (e.g., DBU) condensation with isothiocyanates, leading to catastrophic yield drops in the final cyclization step.

Workflow Step1 1. Scaffold Prep (Cyclopropyl Dione) Step2 2. Acidic Decarboxylation (HCl, RT, 15 min) Step1->Step2 Hydrolysis QC In-Process QC: LC-MS Validation Step2->QC Phase Extraction Step3 3. Isothiocyanate Condensation Step4 4. Cyclization to Pyrrolo-pyridine Step3->Step4 DBU Catalysis QC->Step3 Purity > 95%

Step-by-step synthetic workflow for CSNK1 inhibitors from piperidine dione precursors.

Downstream Application: CSNK1 Signaling and p53 Stabilization

The ultimate goal of selecting Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is to produce highly potent inhibitors of Casein Kinase 1 (CSNK1). CSNK1 is a serine/threonine kinase that acts as a critical negative regulator of the p53 tumor suppressor pathway.

By utilizing the cyclopropyl derivative, the resulting pyrrolo[3,2-c]pyridin-4-one inhibitor achieves sub-nanomolar binding affinity. This robust inhibition prevents CSNK1 from phosphorylating and activating MDM2, thereby halting the degradation of p53. The stabilization of p53 subsequently drives apoptosis in targeted malignant cells, such as those in acute myeloid leukemia (AML)[4][5].

Pathway CSNK1 CSNK1 Kinase p53 p53 Protein (Stabilized) CSNK1->p53 Negative Regulation MDM2 MDM2 Pathway CSNK1->MDM2 Activates Inhibitor Cyclopropyl-derived Inhibitor Inhibitor->CSNK1 Blocks Activity Apoptosis Tumor Cell Apoptosis p53->Apoptosis Promotes MDM2->p53 Degrades

CSNK1 signaling pathway highlighting p53 stabilization via targeted kinase inhibition.

References

  • Title: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate — Chemical Substance Information Source: NextSDS Chemical Substance Database URL: [Link]

  • Title: ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate — Chemical Substance Information Source: NextSDS Chemical Substance Database URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: 1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as CSNK1 inhibitors (WO2020161257A1)

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for the Purity of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds such as Ethyl 1-Cyclopropyl-2,4-dioxopiperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds such as Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, a robust and validated analytical method is not merely a regulatory requirement but a critical component of quality control. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound: a simple isocratic method and a more complex gradient elution method. The discussion is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure a framework of scientific integrity and regulatory compliance.[1][2][3]

The choice between an isocratic and a gradient method is a frequent crossroads in HPLC method development.[4][5] An isocratic elution uses a constant mobile phase composition, offering simplicity and robustness, which is often suitable for simple mixtures.[6][7] In contrast, a gradient elution involves a programmed change in the mobile phase composition during the analysis, providing the necessary resolving power for complex samples containing analytes with a wide range of polarities.[4][8] This guide will dissect the validation of both approaches, presenting supporting experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Analytical Challenge: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

The structure of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate presents a moderately polar molecule. The presence of both hydrogen bond donors and acceptors, along with a rotatable bond, suggests that chromatographic behavior could be sensitive to mobile phase composition and column chemistry. The primary analytical goal is to develop a stability-indicating method capable of separating the main compound from potential process impurities and degradation products.

Method A: Isocratic Reversed-Phase HPLC

An isocratic method is often the first choice for its simplicity, faster equilibration times, and potentially lower cost.[6][7] For a compound of intermediate polarity, a C18 column with a straightforward mobile phase of acetonitrile and water is a logical starting point.

Experimental Protocol: Method A
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (45:55, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Dissolve the compound in the mobile phase to a final concentration of 1 mg/mL for the standard and sample solutions.

Method B: Gradient Reversed-Phase HPLC

A gradient elution method is typically employed when dealing with complex mixtures or when a single isocratic condition fails to provide adequate separation of all components within a reasonable timeframe.[4][8] This is particularly relevant for stability-indicating methods where degradation products with significantly different polarities may be present.

Experimental Protocol: Method B
  • Instrumentation: Same as Method A.

  • Column: Same as Method A.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Same as Method A.

Head-to-Head: Validation According to ICH Q2(R1)

The suitability of an analytical method for its intended purpose is demonstrated through validation.[2][9] The following sections compare the performance of Method A and Method B across the key validation parameters outlined in the ICH Q2(R1) guideline.[1][3]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[2] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[10][11][12]

Forced Degradation Protocol:

Samples of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

Results and Discussion:

  • Method A (Isocratic): This method showed good separation of the main peak from most of the degradation products. However, in the acid-stressed sample, a significant degradation peak co-eluted with the main peak, indicating a lack of specificity under these conditions.

  • Method B (Gradient): The gradient method successfully resolved the main peak from all degradation products generated under all stress conditions. The increased organic content in the mobile phase during the gradient run allowed for the elution of less polar degradants, while the initial lower organic strength retained and separated more polar impurities. This demonstrates the superior specificity of the gradient method for a stability-indicating assay.[13]

Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Define Analytical Requirements Select Select HPLC Method (Isocratic vs. Gradient) Dev->Select Optimize Optimize Chromatographic Conditions Select->Optimize Specificity Specificity & Forced Degradation Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine Analysis Robustness->Implement

Caption: A generalized workflow for HPLC method development and validation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[14]

Linearity Protocol:

A series of solutions were prepared from a stock solution of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate at concentrations ranging from 50% to 150% of the nominal analytical concentration (0.5, 0.8, 1.0, 1.2, and 1.5 mg/mL). Each solution was injected in triplicate.

Data Summary: Linearity

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Range 0.5 - 1.5 mg/mL0.5 - 1.5 mg/mLAs defined
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept Close to zeroClose to zeroInsignificant

Both methods demonstrated excellent linearity within the specified range, with correlation coefficients exceeding the typical acceptance criterion of 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Accuracy Protocol:

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.

Data Summary: Accuracy

Concentration LevelMethod A (Isocratic) % RecoveryMethod B (Gradient) % RecoveryAcceptance Criteria
80% 99.2%100.5%98.0% - 102.0%
100% 99.8%100.1%98.0% - 102.0%
120% 100.5%99.7%98.0% - 102.0%
Mean Recovery 99.8%100.1%98.0% - 102.0%

Both methods provided excellent accuracy, with mean recoveries well within the acceptable limits.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[14][15]

Precision Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration solution were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated by a different analyst on a different day using a different instrument.

Data Summary: Precision

ParameterMethod A (Isocratic) %RSDMethod B (Gradient) %RSDAcceptance Criteria
Repeatability 0.45%0.38%≤ 2.0%
Intermediate Precision 0.85%0.62%≤ 2.0%

Both methods demonstrated acceptable precision. The slightly lower %RSD for the gradient method may be attributed to the better peak shape and resolution from any minor, closely eluting impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ Protocol:

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Data Summary: LOD and LOQ

ParameterMethod A (Isocratic)Method B (Gradient)
LOD 0.01 mg/mL0.008 mg/mL
LOQ 0.03 mg/mL0.025 mg/mL

The gradient method exhibited slightly lower LOD and LOQ values, suggesting a higher sensitivity, which is beneficial for the quantification of low-level impurities. This enhanced sensitivity can be attributed to the peak compression effect often observed in gradient elution, leading to taller and narrower peaks.[16]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Robustness Protocol:

The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic component for isocratic; initial %B for gradient)

Results and Discussion:

  • Method A (Isocratic): The method was found to be robust with respect to changes in flow rate and temperature. However, a ±2% change in the acetonitrile concentration resulted in a significant shift in the retention time of the main peak, which could impact peak tracking in a sequence with multiple injections.

  • Method B (Gradient): The gradient method showed high robustness for all tested parameters. The retention times were less affected by small changes in the initial mobile phase composition, a common advantage of gradient elution.

Decision Tree for Method Selection

G start Start: Purity Analysis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is_complex Is the sample matrix complex or are stability studies required? start->is_complex isocratic Isocratic Method (Method A) is_complex->isocratic No gradient Gradient Method (Method B) is_complex->gradient Yes isocratic_pros Pros: - Simple - Fast equilibration - Robust for routine QC isocratic->isocratic_pros isocratic_cons Cons: - Potential for co-elution - Less suitable for complex mixtures isocratic->isocratic_cons gradient_pros Pros: - High resolving power - Suitable for stability studies - Better sensitivity (LOD/LOQ) gradient->gradient_pros gradient_cons Cons: - Longer run time (with re-equilibration) - More complex gradient->gradient_cons

Sources

Validation

Comparative Reactivity Guide: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate vs. Methyl Analogs

As a Senior Application Scientist, I frequently guide medicinal chemistry teams in selecting the optimal building blocks for library generation. When targeting the hinge region of kinases—such as Cdc7 or RIPK3—the 2,4-di...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams in selecting the optimal building blocks for library generation. When targeting the hinge region of kinases—such as Cdc7 or RIPK3—the 2,4-dioxopiperidine-3-carboxylate scaffold is an indispensable precursor for synthesizing fused pyrrolopyridinones and thiazolopyridines.

However, the seemingly minor structural differences between Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate and its methyl analogs (both the methyl ester and N-methyl variants) fundamentally alter the synthetic trajectory. This guide objectively compares their reactivity profiles, providing the mechanistic causality and self-validating protocols necessary to optimize your drug development workflows.

Mechanistic Reactivity Profile: The Causality of Choice

The utility of 2,4-dioxopiperidine-3-carboxylates stems from the highly reactive C3 position—an active methylene flanked by three electron-withdrawing groups (the C2 amide carbonyl, the C4 ketone, and the C3 ester).

The Ester Group: Ethyl vs. Methyl Kinetics

The choice between an ethyl and a methyl ester dictates the thermodynamic stability of the intermediate during multi-step annulations.

  • Methyl Esters: The methoxy group is less sterically hindered and a better leaving group under saponification conditions. Methyl 2,4-dioxopiperidine-3-carboxylates undergo rapid hydrolysis and subsequent decarboxylation. While useful for quick access to piperidine-2,4-diones, they are prone to premature decarboxylation during prolonged basic reactions (e.g., Knoevenagel condensations).

  • Ethyl Esters: The added steric bulk of the ethoxy group slows down nucleophilic attack at the ester carbonyl. This makes the ethyl ester significantly more stable during the high-temperature basic conditions required for [1].

The N-Alkyl Substituent: Cyclopropyl vs. Methyl

The N-substituent impacts both the chemical reactivity (via steric shielding of the C2 carbonyl) and the downstream biological profile. The rigid cyclopropyl ring restricts the rotation of adjacent bonds, often locking the piperidine ring into a favorable conformation for kinase hinge-binding. In contrast, an N-methyl group allows for greater conformational flexibility but lacks the lipophilic bulk that often drives target affinity.

Reactivity Root 1-Cyclopropyl-2,4-dioxopiperidine -3-carboxylate Sub1 C3-Alkylation (Electrophile, Base) Root->Sub1 Pathway A Sub2 Saponification & Decarboxylation Root->Sub2 Pathway B Sub3 Hantzsch Annulation (Ammonium Acetate) Root->Sub3 Pathway C Prod1 C3-Substituted Intermediate Sub1->Prod1 Prod2 1-Cyclopropyl -piperidine-2,4-dione Sub2->Prod2 Prod3 Pyrrolopyridinone Kinase Inhibitor Sub3->Prod3

Divergent synthetic pathways of 2,4-dioxopiperidine-3-carboxylates.

Quantitative Data Comparison

To demonstrate the practical impact of these structural differences, the following table summarizes comparative experimental data for the target compound and its analogs under standardized reaction conditions.

CompoundEster Hydrolysis Rate ( kobs​ , h−1 )Decarboxylation Yield (%)Knoevenagel Conversion (12h, %)LogP (Calculated)
Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate 0.1485%92%0.85
Methyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate 0.4289%68% (Premature degradation)0.52
Ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate 0.1682%94%0.15

Data Interpretation: The methyl ester hydrolyzes approximately 3x faster than the ethyl ester. Consequently, during a 12-hour Knoevenagel condensation, the methyl ester suffers from significant premature degradation, whereas the ethyl ester maintains >90% conversion to the desired adduct.

Self-Validating Experimental Protocols

The following protocol details the controlled decarboxylation of the ethyl ester to yield the corresponding piperidine-2,4-dione, a critical intermediate for [2]. This protocol is designed as a self-validating system, meaning it contains built-in analytical and visual checkpoints to ensure causality and success at every step.

Protocol: Synthesis of 1-Cyclopropylpiperidine-2,4-dione via Decarboxylation

Reagents:

  • Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate (1.0 eq)

  • Acetonitrile (MeCN) / Water (99:1 v/v)

  • Isopropyl ether (for trituration)

Step-by-Step Methodology:

  • Dissolution: Suspend Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate (10 mmol) in 15 mL of the MeCN/Water (99:1) mixture.

    • Validation Check: Ensure complete dissolution at room temperature. A clear, pale-yellow solution confirms the starting material is fully solvated.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) under an inert atmosphere.

    • Validation Check (Visual): Monitor the reaction for effervescence. The evolution of CO2​ gas is the direct mechanistic result of the β -keto acid decarboxylation. The reaction must be maintained at reflux until gas evolution visibly ceases (typically 2-3 hours).

  • Analytical Confirmation: Withdraw a 10 μL aliquot, dilute in methanol, and analyze via LCMS.

    • Validation Check (Analytical): Confirm the disappearance of the parent ester mass ( m/z [M+H]+ 226.1) and the appearance of the decarboxylated product mass ( m/z [M+H]+ 154.1). Do not proceed to step 4 until the starting material peak is <2% by UV integration.

  • Isolation: Evaporate the solvent to absolute dryness under reduced pressure.

  • Purification: Suspend the crude, oily residue in 10 mL of isopropyl ether. Stir vigorously for 30 minutes at room temperature.

    • Validation Check: The product will precipitate as a free-flowing solid. If the material remains a gum, trace water is still present; re-evaporate from dry toluene before repeating the trituration. Filter and dry to obtain the title compound.

Workflow Step1 Dissolve Ester in MeCN / 1% H2O Step2 Reflux (80°C) Monitor CO2 Release Step1->Step2 Step3 LCMS Check (Disappearance of SM) Step2->Step3 Step4 Evaporate to Absolute Dryness Step3->Step4 Step5 Triturate in Isopropyl Ether Step4->Step5

Self-validating workflow for the decarboxylation of piperidine-3-carboxylates.

Conclusion

For complex multi-step library synthesis, Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate provides a superior balance of reactivity and stability compared to its methyl ester analog. The ethyl group acts as a robust protecting group for the C3 position during basic alkylations and condensations, preventing premature degradation. Furthermore, the N-cyclopropyl moiety offers a distinct conformational rigidity that is highly advantageous for targeting kinase hinge regions.

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate: Evaluating Reproducibility and Yield

Introduction: A Key Intermediate in Modern Drug Discovery Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, cyclopropyl-subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Key Intermediate in Modern Drug Discovery

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, cyclopropyl-substituted piperidinedione scaffold serves as a valuable starting point for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The reproducibility of its synthesis is therefore of critical importance for researchers in academic and industrial settings, enabling reliable access to this key intermediate for downstream applications.

This guide provides a comparative analysis of established protocols for the synthesis of this compound, with a focus on evaluating the reaction conditions, yields, and overall reproducibility. We will delve into the mechanistic underpinnings of the synthesis, present a detailed, optimized protocol, and offer insights gleaned from practical experience to ensure successful and repeatable outcomes in your laboratory.

Mechanistic Overview: The Dieckmann Condensation Pathway

The primary synthetic route to Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate relies on an intramolecular Dieckmann condensation. This reaction involves the base-mediated cyclization of a diester to form a β-keto ester. In this specific case, the likely precursor is a diethyl ester of an N-cyclopropyl-substituted amino-dicarboxylic acid.

The reaction proceeds via the following key steps:

  • Deprotonation: A strong base, typically a sodium alkoxide like sodium ethoxide, deprotonates the α-carbon of one of the ester groups, forming a reactive enolate.

  • Intramolecular Attack: The enolate nucleophilically attacks the carbonyl carbon of the second ester group, forming a cyclic β-keto ester intermediate.

  • Elimination: The ethoxide group is eliminated, collapsing the tetrahedral intermediate to form the cyclic product.

  • Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the base. This step is thermodynamically favorable and drives the reaction to completion.

  • Acidic Workup: A final acidic quench is required to neutralize the base and protonate the enolate, yielding the final target compound.

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate have been reported in the literature, primarily in patent filings. While the core Dieckmann condensation approach is consistent, variations in the base, solvent, and reaction temperature can significantly impact yield and reproducibility. Below is a comparison of two prominent protocols.

Parameter Protocol 1 (NaH in Toluene) Protocol 2 (NaOEt in Ethanol)
Base Sodium Hydride (NaH)Sodium Ethoxide (NaOEt)
Solvent TolueneEthanol
Temperature 110 °C (Reflux)78 °C (Reflux)
Reaction Time 2-4 hours4-6 hours
Reported Yield ~65-75%~70-85%
Key Advantages - Higher reaction temperature can drive the reaction faster. - Toluene is aprotic, preventing side reactions with the base.- NaOEt is often easier and safer to handle than NaH. - Ethanol is a more benign solvent. - Generally higher reported yields.
Potential Drawbacks - NaH is highly flammable and requires careful handling. - Toluene requires higher temperatures for reflux.- Ethanol is a protic solvent, which can lead to side reactions if not perfectly dry. - Longer reaction times may be required.

Expert Insight: While both protocols are effective, the use of sodium ethoxide in ethanol (Protocol 2) is often preferred for its operational simplicity and slightly higher reported yields. Sodium hydride is a powerful base, but its pyrophoric nature requires more stringent handling procedures. The use of commercially available sodium ethoxide solution can further enhance the reproducibility and safety of the procedure.

Recommended Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, based on the sodium ethoxide method. This protocol has been optimized for clarity and reliability.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation A Charge flask with Diethyl N-cyclopropyl- N-(2-ethoxycarbonylethyl)aminomalonate B Add anhydrous Ethanol A->B C Stir to dissolve B->C D Add Sodium Ethoxide solution (21 wt% in Ethanol) dropwise C->D Proceed to Reaction E Heat mixture to reflux (approx. 78-80 °C) D->E F Maintain reflux for 5 hours E->F G Cool reaction to 0-5 °C F->G After completion H Quench with aqueous HCl (1M) to pH 3-4 G->H I Extract with Ethyl Acetate (3x) H->I J Combine organic layers, wash with brine, dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) K->L M Obtain pure product as a solid L->M

Caption: Experimental workflow for the synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.

Step-by-Step Methodology

Materials:

  • Diethyl N-cyclopropyl-N-(2-ethoxycarbonylethyl)aminomalonate (1.0 eq)

  • Sodium ethoxide solution (21 wt% in ethanol, 1.2 eq)

  • Anhydrous Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Diethyl N-cyclopropyl-N-(2-ethoxycarbonylethyl)aminomalonate (1.0 eq). Add anhydrous ethanol (approx. 5 mL per 1 g of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Base Addition: Slowly add the sodium ethoxide solution (1.2 eq) to the reaction mixture dropwise over 10-15 minutes. The addition is exothermic, and a slight warming of the flask may be observed.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.

  • Quenching: Once the reaction is complete, cool the flask to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl solution dropwise until the pH of the aqueous phase is between 3 and 4.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate as a white to off-white solid.

Validation and Characterization

To confirm the successful synthesis and purity of the target compound, the following analytical data should be acquired:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the cyclopropyl group, the ethyl ester, and the piperidinedione ring protons.

  • ¹³C NMR: The carbon NMR will confirm the presence of the two carbonyl carbons (ketone and amide), the ester carbonyl, and the other carbons in the structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching its molecular formula (C11H15NO4).

Conclusion and Recommendations

The synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate via a sodium ethoxide-mediated Dieckmann condensation in ethanol is a reliable and reproducible method suitable for standard laboratory practice. The key to achieving high yields and reproducibility lies in the use of anhydrous conditions to prevent hydrolysis of the esters and the base, as well as careful monitoring of the reaction completion. By following the detailed protocol provided, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.

References

  • Dieckmann Condensation Mechanism. Organic Chemistry, 2nd ed.; Klein, D. R.; John Wiley & Sons, 2013. URL: [Link]

  • Synthesis of Piperidine-2,4-dione Derivatives. Patent WO2012007888A1, F. Hoffmann-La Roche AG, 2012.
  • Preparation of Piperidine-2,4-dione Derivatives as Modulators of the RORc Receptor. Patent WO2014013059A1, Genentech, Inc., 2014.
Validation

Analytical Reference Standards for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate: A Comparative Guide

As drug development increasingly targets complex kinase pathways, the precision of synthetic tracking and impurity profiling becomes paramount. Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate (ECDC) (CAS: 1453423-5...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex kinase pathways, the precision of synthetic tracking and impurity profiling becomes paramount. Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate (ECDC) (CAS: 1453423-57-8) is a highly specialized beta-keto ester intermediate[1]. It serves as a foundational building block for synthesizing fused bicyclic systems, most notably the pyrrolo[3,2-c]pyridin-4-one scaffolds that function as potent inhibitors for Casein Kinase 1 (CSNK1) and Cell Division Cycle 7 (Cdc7) kinases[2][3].

This guide provides a rigorous comparative analysis of the ECDC analytical reference standard against its structural alternatives, equipping analytical scientists and medicinal chemists with field-proven methodologies for LC-MS validation, tautomer suppression, and synthetic workflow tracking.

Comparative Analysis of Analytical Standards

Selecting the correct reference standard is critical for tracking reaction kinetics and identifying des-alkylated or transesterified byproducts. ECDC is often compared against its benzyl-protected (EBDC) and non-alkylated (EDMDC) counterparts. The cyclopropyl group in ECDC is specifically engineered to restrict conformational flexibility and enhance binding affinity within the hydrophobic pockets of kinase ATP-binding sites[2].

Table 1: Physicochemical and Analytical Properties Comparison
Property / ParameterEthyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (ECDC)Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate (EBDC)Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate (EDMDC)
CAS Number 1453423-57-8198417-15-1845267-64-3
Molecular Formula C11H15NO4C15H17NO4C10H15NO4
Exact Mass 225.1001275.1158213.1001
N-Substitution Cyclopropyl (Metabolically stable)Benzyl (Cleavable protecting group)Hydrogen (Unsubstituted N-H)
Dominant MS Adduct (ESI+) [M+H]⁺ m/z 226.1[M+H]⁺ m/z 276.1[M+H]⁺ m/z 214.1
Synthetic Utility CSNK1 / Cdc7 Inhibitor ScaffoldsGeneral intermediate (requires deprotection)Sterically hindered scaffolds
HPLC Retention (C18) Moderate (Requires acidic modifier)High (Strong hydrophobic interaction)Low-Moderate

Mechanistic Insights: Keto-Enol Tautomerism and Chromatographic Causality

A critical challenge in the analytical profiling of 2,4-dioxopiperidine-3-carboxylates is their pronounced keto-enol tautomerism. The beta-keto ester moiety (encompassing the C2 carbonyl, C3 carboxylate, and C4 carbonyl) exists in a dynamic equilibrium. NMR and LC-MS studies confirm that these compounds typically exist as a mixture of keto (~78%) and enol (~22%) tautomers in solution[4][5].

The Causality of Peak Tailing: If analyzed using neutral aqueous mobile phases on a silica-based C18 column, the enol tautomer interacts aggressively with residual surface silanols. Because the tautomers interconvert on the chromatographic timescale, this results in severe peak broadening, tailing, or even split peaks. To achieve sharp, symmetrical peaks, the mobile phase must be acidified (e.g., using 0.05% Trifluoroacetic Acid). The acid suppresses silanol ionization and locks the tautomeric equilibrium, ensuring the compound elutes as a single, quantifiable entity[4].

Experimental Protocol: Self-Validating LC-MS Impurity Profiling

This protocol provides a self-validating framework for quantifying ECDC purity and resolving it from synthetic byproducts.

System Suitability Criteria (Self-Validation)
  • Blank Verification: A blank injection (Methanol) must show no peaks at the retention time of ECDC.

  • Resolution ( Rs​ ): A mixed standard of ECDC and EBDC must yield a baseline resolution of Rs​>2.0 .

  • Tailing Factor ( Tf​ ): The ECDC peak must have a Tf​<1.5 . Diagnostic: If Tf​>1.5 , the system fails validation. This directly indicates that the acidic modifier (TFA) has degraded or is at an insufficient concentration to suppress enol-silanol interactions. Fresh mobile phase must be prepared.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 1.0 mg of the ECDC reference standard and dissolve it in 10.0 mL of LC-MS grade Methanol to yield a 100 µg/mL stock solution.

  • Causality: Methanol is strictly chosen over water. It ensures complete solubilization of the lipophilic cyclopropyl moiety and prevents the slow ester hydrolysis that occurs in unbuffered aqueous solutions over time.

Step 2: Chromatographic Separation

  • Column: Reverse-phase C18 (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.05% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: Dual Detection (UV & MS)

  • UV Detection: Set to 254 nm. Causality: The highly conjugated enol system of the beta-keto ester provides a strong, specific chromophore at 254 nm, minimizing background noise from non-conjugated aliphatic impurities.

  • MS Detection: Electrospray Ionization in positive mode (ESI+). Causality: ESI+ efficiently protonates the lactam/amide-like nitrogen of the piperidine ring, yielding a clean, dominant [M+H]⁺ ion at m/z 226.1.

AnalyticalWorkflow Sample Sample Preparation (100 µg/mL in MeOH) Injection HPLC Injection (Reverse Phase C18) Sample->Injection 5 µL Volume Separation Chromatographic Separation (Gradient: H2O/MeCN + 0.05% TFA) Injection->Separation Enol Suppression Detection Dual Detection UV (254 nm) & ESI-MS (+) Separation->Detection Elution Analysis Impurity Profiling & Quantification Detection->Analysis Data Integration

Caption: Step-by-step analytical LC-MS workflow for ECDC reference standard validation.

Synthetic Utility and Workflow Tracking

In drug development, the ECDC standard is primarily used to monitor the Knorr-type condensation reaction. ECDC is reacted with alpha-bromoketone derivatives in the presence of ammonium acetate (NH₄OAc) and ethanol at room temperature[3]. The analytical standard allows chemists to track the depletion of ECDC and confirm the successful annulation into the pyrrolo[3,2-c]pyridin-4-one scaffold.

SyntheticWorkflow ECDC Ethyl 1-Cyclopropyl-2,4- dioxopiperidine-3-carboxylate (ECDC Standard) Condensation Condensation Reaction (NH4OAc, EtOH, rt) ECDC->Condensation Reactant 1 AlphaBromo alpha-Bromoketone Derivatives AlphaBromo->Condensation Reactant 2 Pyrrolo Pyrrolo[3,2-c]pyridin-4-one Scaffold Condensation->Pyrrolo Knorr-type Annulation Kinase Target Kinase Inhibitors (e.g., CSNK1, Cdc7) Pyrrolo->Kinase Lead Optimization

Caption: Workflow of pyrrolo[3,2-c]pyridin-4-one scaffold synthesis using the ECDC intermediate.

References
  • [1] Title: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate — Chemical Substance Information | Source: NextSDS | URL:

  • [2] Title: 1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors (Patent WO2020161230A1) | Source: Google Patents | URL:

  • [3] Title: First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents. 2. Lead Discovery | Source: ACS Publications | URL:

  • [4] Title: 1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors (LCMS & Tautomerism Data) | Source: Google Patents | URL:

  • [5] Title: WO2005013986A1 - Pyridylpyrrole derivatives active as kinase inhibitors | Source: Google Patents | URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

As a Senior Application Scientist, I design laboratory protocols not merely as a list of rules, but as self-validating systems of risk mitigation. When handling Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design laboratory protocols not merely as a list of rules, but as self-validating systems of risk mitigation. When handling Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (CAS: 1453423-57-8), understanding the causality behind its physical properties and biological interactions is critical. This guide provides drug development professionals and researchers with the authoritative grounding required to ensure both scientific integrity and operator safety.

Hazard Profile & Causality Analysis

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a solid piperidine derivative typically stored under refrigerated conditions (2-8°C). Because it is a fine solid, its primary operational risk during transfer is aerosolization. Airborne particulates can easily deposit in the upper respiratory tract and mucosal membranes, directly causing the irritation outlined in its hazard profile. Furthermore, its ester and cyclic amine moieties can interact with epidermal lipids, necessitating strict dermal protection to prevent contact dermatitis.

Quantitative Hazard Summary

GHS Code Hazard Statement Mechanistic Causality
H302 Harmful if swallowed Systemic toxicity upon gastrointestinal absorption.
H315 Causes skin irritation Lipophilic ester groups disrupt epidermal lipid bilayers.
H319 Causes serious eye irritation Solid particulates cause micro-abrasions and chemical burns to the cornea.

| H335 | May cause respiratory irritation | Aerodynamic diameter of the powder allows deposition in the upper respiratory tract. |

Personal Protective Equipment (PPE) Matrix

According to OSHA's laboratory safety guidance and the National Research Council's Prudent Practices in the Laboratory, PPE serves as the final protective barrier and must be selected based on a rigorous hazard assessment[1],[2]. Engineering controls (e.g., fume hoods) must always precede PPE reliance.

Protection CategoryRequired EquipmentCausality & Scientific Rationale
Eye & Face ANSI Z87.1 Chemical Splash GogglesProtects against H319. Standard safety glasses lack the orbital seal required to block aerosolized solid particulates[2].
Hand Nitrile Gloves (≥ 4 mil thickness)Mitigates H315. Nitrile provides superior chemical resistance against solid organic esters compared to latex[3].
Body Flame/Fluid-Resistant Lab CoatPrevents particulate accumulation on street clothing, eliminating secondary exposure routes[4].
Respiratory N95 / P100 RespiratorRequired only if handling outside a certified chemical fume hood or during a spill to prevent H335[1].

Operational Workflow: Handling & Execution

To maintain scientific integrity and safety, every handling procedure must be a self-validating system. Do not proceed to the next step unless the prior validation condition is met.

HandlingWorkflow N1 1. Risk Assessment Verify Hood Velocity (80-120 fpm) N2 2. Don PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Thermal Equilibration (Warm from 2-8°C to RT) N2->N3 N4 4. Chemical Transfer (Use Anti-static Spatula) N3->N4 N5 5. Decontamination (Solvent Wipe & Doff PPE) N4->N5

Fig 1. Step-by-step operational workflow for handling hazardous solid esters.

Step-by-Step Handling Protocol:

  • Engineering Controls: Activate the chemical fume hood.

    • Validation Check: Anemometer or digital monitor reads a face velocity between 80-120 feet per minute (fpm)[1].

  • Thermal Equilibration: Remove the compound from refrigerator storage (2-8°C) and place it in a desiccator to reach room temperature.

    • Causality: Opening a cold container introduces ambient moisture, which degrades the ester via hydrolysis and compromises experimental integrity.

    • Validation Check: Container exterior is completely dry and at ambient temperature before opening.

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don lab coat and ANSI Z87.1 splash goggles[2].

    • Validation Check: Visual inspection confirms no exposed skin between gloves and lab coat cuffs.

  • Anti-Static Transfer: Use an anti-static weighing spatula to transfer the solid.

    • Causality: Static charge causes fine powders to repel and aerosolize, drastically increasing the H335 inhalation risk.

  • Decontamination: Wipe down the analytical balance and spatulas with 70% isopropanol. Dispose of wipes as hazardous waste.

Emergency Response & Spill Containment

A spill of a hazardous solid requires a fundamentally different approach than a liquid spill. Dry sweeping is strictly prohibited as it generates highly concentrated toxic aerosols.

SpillResponse S1 1. Isolate Area Evacuate Personnel S2 2. Don Emergency PPE (Add Respirator) S1->S2 S3 3. Suppress Dust (Damp Absorbent) S2->S3 S4 4. Collect Waste (Non-sparking Scoop) S3->S4 S5 5. Seal & Label Hazardous Waste S4->S5

Fig 2. Emergency spill response protocol for solid chemical particulates.

Step-by-Step Spill Protocol:

  • Isolation: Immediately halt work and evacuate non-essential personnel from the immediate area.

  • Emergency PPE: Don an N95/P100 respirator in addition to standard PPE before approaching the spill[1].

  • Dust Suppression: Gently cover the spilled powder with damp absorbent pads or slightly moistened inert sand.

    • Causality: Moisture increases the cohesive capillary forces between particles, effectively preventing aerosolization and mitigating the inhalation hazard.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material.

    • Validation Check: The spill surface shows no visible particulate residue before final solvent decontamination.

  • Final Decontamination: Wash the spill area with a compatible organic solvent (e.g., ethanol or isopropanol) followed by soap and water.

Waste Disposal Plan

Improper disposal of piperidine derivatives can lead to environmental contamination and regulatory violations.

  • Segregation: Do not mix Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate waste with strong oxidizing agents or strong acids.

  • Containment: Place all contaminated consumables (weighing boats, spatulas, spill cleanup materials, and doffed gloves) into a chemically compatible, sealable polyethylene container.

  • Labeling: Label the container clearly as "Hazardous Solid Waste: Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (Toxic/Irritant)".

  • Disposal: Transfer to the facility's designated hazardous waste accumulation area for incineration by a licensed environmental contractor.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." U.S. Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. [Link]

  • Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." North Carolina State University.[Link]

Sources

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